3-Butoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-butoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIJZDWQVCXVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172405 | |
| Record name | 3-Butoxyphenol | |
| Source | EPA DSSTox | |
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Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-72-1 | |
| Record name | 3-Butoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butoxyphenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18979-72-1 | |
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| Record name | 3-Butoxyphenol | |
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| Record name | 3-butoxyphenol | |
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Foundational & Exploratory
3-Butoxyphenol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Butoxyphenol
Introduction
This compound, also known as resorcinol monobutyl ether, is an organic aromatic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, compiled from various sources. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Resorcinol Monobutyl Ether, m-butoxyphenol | [1][2] |
| CAS Number | 18979-72-1 | [1][3][2][4][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][3][2][4][5][6] |
| Molecular Weight | 166.22 g/mol , 166.2170 g/mol | [1][2][4][5][6] |
| Purity | ≥96% (GC) | [2][5] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical State | Solid, Liquid | [5][6][7] |
| Appearance | Colorless | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | |
| Density/Specific Gravity | 1.05 | [5] |
| Refractive Index | 1.52 | [5] |
| Flash Point | Not applicable | [7] |
| Storage | Store under Argon | [2] |
| Sensitivity | Air sensitive | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds.
Infrared (IR) Spectroscopy
While specific IR spectra for this compound are not detailed here, general characteristics for phenols are well-established. Phenolic compounds typically exhibit a strong, broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching vibration.[8] The broadening is a result of intermolecular hydrogen bonding. Additionally, a C-O stretching absorption is expected to appear around 1050 cm⁻¹.[8] Aromatic C-H stretching can be observed around 3100 cm⁻¹, and characteristic aromatic ring vibrations (C=C stretching) are present in the 1500-1600 cm⁻¹ region.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electron ionization mass spectrometry data for this compound is available through the National Institute of Standards and Technology (NIST) WebBook.[3][4] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure of this compound, likely involving cleavage of the butyl group and rearrangements of the aromatic ring. PubChem also lists major m/z peaks for this compound.[1]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly provided in the search results. However, standardized methods are widely used in chemical research.
Determination of Melting Point
A calibrated melting point apparatus would be used. A small amount of the solid sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Determination of Purity by Gas Chromatography (GC)
The purity of this compound has been reported to be determined by Gas Chromatography (GC).[2][5]
Methodology:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for the analysis of phenolic compounds.
-
Carrier Gas: Typically helium or nitrogen.
-
Temperature Program: An oven temperature program is set to ensure the separation of the analyte from any impurities.
-
Injection: A small volume of a dilute solution of this compound in a suitable solvent is injected into the instrument.
-
Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to this compound is compared to the total area of all peaks to determine the purity.
Spectroscopic Analysis
General Procedure for Acquiring Spectroscopic Data:
-
IR Spectroscopy: A thin film of the liquid sample or a KBr pellet of the solid sample is prepared and analyzed using a Fourier Transform Infrared (FTIR) spectrometer.[1]
-
NMR Spectroscopy: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is prepared and analyzed in an NMR spectrometer.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[3]
Visualizations
Synthesis of 4-Butoxyphenol
While a specific synthesis for this compound was not detailed, a method for a related isomer, 4-butoxyphenol, is described. It can be synthesized from hydroquinone.[10][11] The following diagram illustrates a general synthetic pathway.
Caption: Synthetic pathway for 4-Butoxyphenol.
General Workflow for Chemical Characterization
The following diagram outlines a typical workflow for the characterization of a chemical compound like this compound.
Caption: Workflow for chemical characterization.
References
- 1. This compound | C10H14O2 | CID 87876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Phenol, 3-butoxy- [webbook.nist.gov]
- 4. Phenol, 3-butoxy- [webbook.nist.gov]
- 5. labproinc.com [labproinc.com]
- 6. Phenol, 3-butoxy- | CymitQuimica [cymitquimica.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]
- 11. CN101205174A - Method for preparing p-alkoxy phenol - Google Patents [patents.google.com]
3-Butoxyphenol CAS number and molecular structure
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of 3-butoxyphenol (CAS No: 18979-72-1), a key organic building block.[1] It details the compound's chemical and physical properties, molecular structure, a standard synthesis protocol, and its applications as a chemical intermediate, particularly in the context of research and drug development. Safety and handling information is also provided. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identification and Properties
This compound, also known as resorcinol monobutyl ether, is an aromatic organic compound.[2] Its properties make it a versatile intermediate in organic synthesis.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 18979-72-1[2][3] |
| Molecular Formula | C₁₀H₁₄O₂[2][4] |
| Molecular Weight | 166.22 g/mol [2][5] |
| IUPAC Name | This compound[2] |
| Synonyms | m-Butoxyphenol, Resorcinol monobutyl ether[2] |
| InChI | InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3[4] |
| InChIKey | VGIJZDWQVCXVNL-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC(=C1)O[5][6] |
Physicochemical Properties
| Property | Value |
| Physical State | Colorless to light orange/yellow clear liquid or solid[7][8] |
| Melting Point | 65-66 °C (solid form)[7] |
| Boiling Point | 269 °C[7] |
| Density | 1.05 g/cm³[8] |
| Refractive Index | 1.5230 - 1.5260[7] |
| Water Solubility | 1.37 g/L (at 30 °C)[7] |
| pKa | 9.61 ± 0.10 (Predicted)[7] |
Molecular Structure
This compound consists of a benzene ring substituted with a hydroxyl group (-OH) and a butoxy group (-O(CH₂)₃CH₃) at positions 1 and 3 (meta), respectively.
Caption: 2D Molecular Structure of this compound.
Synthesis of this compound
The most common and direct method for synthesizing aryl ethers like this compound is the Williamson ether synthesis.[9][10] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[9] For this compound, this is typically achieved by reacting resorcinol with a butyl halide (e.g., 1-bromobutane) in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for similar aryl ether syntheses.[11][12]
Materials and Reagents:
-
Resorcinol (1,3-dihydroxybenzene)
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the resorcinol mono-phenoxide.[11]
-
Alkyl Halide Addition: Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.[11]
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain this temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may take several hours (typically 12-18 hours) to reach completion.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the Synthesis and Purification of this compound.
Applications in Research and Drug Development
This compound serves as a valuable chemical intermediate in various fields.
-
Organic Synthesis: As a substituted phenol, it is a versatile building block.[] The hydroxyl group can be further functionalized, and the aromatic ring can undergo electrophilic substitution, allowing for the construction of more complex molecules.
-
Materials Science: One documented application is in the synthesis of advanced polymers. For instance, it has been used in the creation of benzoxazine composites, which are being investigated for applications such as space radiation shielding.[6]
-
Drug Development: Phenolic and ether moieties are common in pharmacologically active compounds. While specific drugs directly using this compound as a starting material are not broadly documented in introductory literature, its structure makes it a relevant intermediate for creating analogues of bioactive molecules.[][14] It can be used to introduce a moderately lipophilic butoxy-phenol group into a target molecule, potentially influencing its solubility, membrane permeability, and metabolic stability.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]
-
GHS Pictogram: Warning[2]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage: The compound is noted to be air-sensitive and should be stored under an inert atmosphere, such as argon.[1]
Spectral Data Interpretation
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption for the O-H stretch of the phenolic group around 3300-3600 cm⁻¹.[15] A strong C-O stretching absorption for the ether linkage will appear around 1200-1250 cm⁻¹ (aryl-alkyl ether) and another for the alcohol C-O bond around 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[16]
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons (typically 6.5-7.5 ppm), a singlet for the phenolic -OH proton (which can be exchangeable with D₂O), and signals for the butyl chain protons, including a triplet for the -OCH₂- group around 3.9-4.1 ppm.[17]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak (M⁺) at m/z = 166.[3] Common fragmentation patterns for phenols and ethers would be expected, including cleavage of the butyl group.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C10H14O2 | CID 87876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 3-butoxy- [webbook.nist.gov]
- 4. Phenol, 3-butoxy- [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 18979-72-1 [chemicalbook.com]
- 8. labproinc.com [labproinc.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. francis-press.com [francis-press.com]
- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 3-Butoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Butoxyphenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for structural elucidation and quality control.
Core Spectroscopic Data
The spectroscopic data presented herein has been compiled from various spectral databases and is presented in a structured format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | m | 1H | Ar-H |
| ~6.50 | m | 3H | Ar-H |
| ~3.95 | t | 2H | -OCH₂- |
| ~1.75 | m | 2H | -OCH₂CH ₂- |
| ~1.48 | m | 2H | -CH₂CH ₂CH₃ |
| ~0.98 | t | 3H | -CH₃ |
| ~5.0-6.0 | br s | 1H | Ar-OH |
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.
| Chemical Shift (ppm) | Assignment |
| ~159.0 | C-O (ether) |
| ~156.0 | C-OH |
| ~130.0 | Ar-CH |
| ~108.0 | Ar-CH |
| ~106.0 | Ar-CH |
| ~102.0 | Ar-CH |
| ~68.0 | -OCH₂- |
| ~31.5 | -OCH₂C H₂- |
| ~19.5 | -CH₂C H₂CH₃ |
| ~14.0 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 | Strong, Broad | O-H stretch (phenolic) |
| ~2960, 2930, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1210 | Strong | C-O stretch (aryl ether) |
| ~1160 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound was obtained using electron ionization (EI).[2]
| m/z | Relative Abundance (%) | Assignment |
| 166 | ~40 | [M]⁺ (Molecular Ion) |
| 110 | 100 | [M - C₄H₈]⁺ |
| 82 | ~15 | |
| 57 | ~10 | [C₄H₉]⁺ |
| 41 | ~20 | |
| 29 | ~15 | [C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
-
Instrument: Varian A-60 NMR Spectrometer or equivalent.[3]
-
¹H NMR:
-
Spectrometer frequency: 60 MHz or higher.
-
A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Spectrometer frequency: 15 MHz or higher.
-
Proton decoupling was employed to simplify the spectrum.
-
Infrared (IR) Spectroscopy
Sample Preparation:
The IR spectrum was recorded using a thin film of the neat liquid sample.
-
A small drop of this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
The plates were gently pressed together to form a thin, uniform film.
Instrumentation and Data Acquisition:
-
Instrument: Bruker IFS 85 FT-IR spectrometer or equivalent.[3]
-
Technique: Fourier Transform Infrared (FT-IR) spectroscopy.
-
Spectral Range: 4000-400 cm⁻¹.
-
The spectrum was recorded as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV.
Instrumentation and Data Acquisition:
-
GC Column: A suitable capillary column (e.g., DB-5ms) was used for the separation of the compound.
-
Carrier Gas: Helium.
-
Mass Analyzer: Quadrupole or ion trap mass analyzer.
-
Data Acquisition: The mass spectrum was recorded by scanning a range of mass-to-charge ratios (e.g., m/z 20-200).
Data Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis of 3-Butoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-butoxyphenol, a valuable intermediate in the development of various pharmaceutical compounds. The document details the core synthetic methodologies, including the classic Williamson ether synthesis and the modern Buchwald-Hartwig C-O coupling reaction. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Core Synthesis Pathways
The synthesis of this compound primarily relies on the formation of an ether linkage at one of the hydroxyl groups of resorcinol. The two main strategies to achieve this are the Williamson ether synthesis and the Buchwald-Hartwig ether synthesis.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and well-established method for preparing ethers.[1][2] This S(_N)2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.[2] In the context of this compound synthesis, resorcinol is the phenolic starting material, and a butyl halide, such as 1-bromobutane, serves as the alkylating agent.
A crucial challenge in the synthesis of this compound from resorcinol is achieving selective mono-alkylation, as the starting material possesses two hydroxyl groups. The formation of the diether byproduct, 1,3-dibutoxybenzene, can reduce the yield of the desired product. Strategies to favor mono-alkylation include using a specific molar ratio of reactants and carefully selecting the base and solvent.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Experimental Data Summary
| Parameter | Value (for 3-Methoxyphenol) | Reference |
| Starting Material | Resorcinol | [3] |
| Alkylating Agent | Dimethyl sulfate | [3] |
| Base | Sodium hydroxide | [3] |
| Solvent | Toluene-water | [3] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [3] |
| Reactant Ratio (Resorcinol:Alkylating Agent) | 1:1.2 | [3] |
| Reaction Temperature | 80°C | [3] |
| Reaction Time | 8 hours | [3] |
| Yield | 66% | [3] |
| Purity | >96% (GC) | [3] |
Detailed Experimental Protocol (Adapted from 3-Methoxyphenol Synthesis)
This protocol is adapted from a procedure for the synthesis of 3-methoxyphenol and is expected to be highly applicable for the synthesis of this compound with minor modifications.[3]
-
Materials:
-
Resorcinol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Ice acetic acid
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add resorcinol (0.1 mol), TBAB (0.5g), 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.
-
Stir the mixture and heat to 80°C.
-
Add 1-bromobutane (0.12 mol) dropwise to the reaction mixture.
-
After the addition is complete, continue the reaction at 80°C for 8 hours.
-
Cool the reaction mixture and adjust the pH to a weakly acidic range with ice acetic acid.
-
Separate the organic phase and extract the aqueous phase with 25 mL of toluene.
-
Combine the organic phases, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Workflow for Williamson Ether Synthesis
Caption: Experimental Workflow for Williamson Ether Synthesis.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers, providing a modern alternative to the Williamson ether synthesis.[4][5] This methodology allows for the formation of a C-O bond between an aryl halide (or triflate) and an alcohol.[6] For the synthesis of this compound, this would involve the coupling of a 3-halo-phenol (e.g., 3-bromophenol) with butanol or, alternatively, 3-butoxy-bromobenzene with a hydroxide source.
The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success and can influence reaction rates and yields.[6]
Reaction Scheme:
Caption: Buchwald-Hartwig Synthesis of this compound.
Experimental Data Summary
Detailed experimental data for the Buchwald-Hartwig synthesis of this compound is not currently available in the public domain. However, general conditions for similar C-O coupling reactions are presented below.
| Parameter | General Conditions |
| Aryl Halide/Triflate | Aryl bromide or iodide |
| Alcohol | Primary or secondary alcohol |
| Catalyst | Palladium(II) acetate or Pd₂(dba)₃ |
| Ligand | Phosphine-based (e.g., BINAP, DPPF) |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) |
| Temperature | 25°C to >100°C |
Conceptual Experimental Protocol (Buchwald-Hartwig)
This protocol is a conceptual outline based on general procedures for Buchwald-Hartwig C-O coupling reactions.
-
Materials:
-
3-Bromophenol
-
Butanol
-
Palladium(II) acetate
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by 3-bromophenol and butanol.
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-110°C) with stirring for a specified time (e.g., 12-24 hours), monitoring the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Workflow for Buchwald-Hartwig Synthesis
Caption: Logical Workflow for Buchwald-Hartwig Synthesis.
Conclusion
Both the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling reaction represent viable pathways for the synthesis of this compound. The Williamson method is a classic, cost-effective approach, though it may present challenges in achieving high selectivity for mono-alkylation. The Buchwald-Hartwig reaction offers a modern alternative with potentially higher selectivity and functional group tolerance, albeit with higher catalyst costs. The choice of synthetic route will depend on factors such as the desired scale of production, cost considerations, and the specific requirements for purity and yield. This guide provides the foundational knowledge for researchers to select and optimize the most suitable method for their specific needs.
References
An In-depth Technical Guide to the Synthesis of 3-Butoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 3-butoxyphenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis of this molecule, also known as resorcinol monobutyl ether, presents a challenge in achieving selective mono-O-alkylation of the resorcinol core. This document details the most common starting materials, reaction protocols, and comparative quantitative data to assist researchers in selecting and optimizing a synthetic strategy.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound predominantly relies on the formation of an ether linkage at one of the two hydroxyl groups of resorcinol. The choice of starting materials is critical and directly influences the synthetic approach. The most prevalent methods include the Williamson ether synthesis, direct alkylation of resorcinol, and to a lesser extent, the Ullmann condensation.
Key Starting Materials:
-
Resorcinol (1,3-dihydroxybenzene): The most common and cost-effective starting material. The primary challenge lies in achieving selective mono-alkylation to avoid the formation of the diether byproduct, 1,3-dibutoxybenzene.
-
1-Bromobutane or 1-Iodobutane: The typical alkylating agents used to introduce the butyl group. 1-Bromobutane is generally preferred due to its lower cost and sufficient reactivity.
-
3-Halophenols (e.g., 3-Iodophenol, 3-Bromophenol): These can be used in coupling reactions like the Ullmann condensation with butanol or a butoxide salt.
-
Butanol: Used as the source of the butyl group, particularly in reactions like the Ullmann condensation.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound depends on factors such as desired yield, purity requirements, scalability, and available starting materials. The following table summarizes the key quantitative data for the primary synthetic methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Solvent(s) | Reaction Temperature | Reaction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | Resorcinol, 1-Bromobutane | Base (e.g., K₂CO₃, NaOH, NaH) | Acetone, Ethanol, DMF | Reflux | 12-24 hours | Moderate to High | Good to Excellent | Well-established, versatile, good yields possible with optimization. | Formation of 1,3-dibutoxybenzene byproduct requires careful control of stoichiometry and reaction conditions. |
| Direct Alkylation | Resorcinol, 1-Butanol | Acid Catalyst (e.g., H₂SO₄, solid acids) | Toluene (with azeotropic removal of water) | High Temperature | Several hours | Variable | Moderate | Potentially more atom-economical. | Often requires harsh conditions, can lead to a mixture of products including C-alkylated byproducts. |
| Ullmann Condensation | 3-Iodophenol, Butanol | Copper Catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | DMSO, DMF | High Temperature | 12-24 hours | Moderate | Good | Useful for specific substrates where Williamson synthesis is not effective. | Requires a pre-functionalized starting material (3-halophenol), copper catalyst can be difficult to remove. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound from Resorcinol and 1-Bromobutane
This is the most frequently employed method for the synthesis of this compound. The key to a successful synthesis is the selective mono-alkylation of resorcinol.
Materials and Reagents:
-
Resorcinol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (0.9-1.1 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30-60 minutes to facilitate the formation of the monophenoxide. Using a slight excess of resorcinol can favor mono-alkylation.
-
Addition of Alkylating Agent: Add 1-bromobutane (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which will likely contain some unreacted resorcinol and the 1,3-dibutoxybenzene byproduct, can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Ullmann Condensation for the Synthesis of this compound
This method provides an alternative route, particularly if 3-halophenols are readily available.
Materials and Reagents:
-
3-Iodophenol
-
Butanol
-
Copper(I) Iodide (CuI)
-
L-proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add 3-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Addition of Solvent and Reagent: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous DMSO and butanol (1.5 equivalents).
-
Reaction: Heat the reaction mixture to 90-120 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Williamson Ether Synthesis Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Logical Relationship of Synthetic Pathways
This diagram illustrates the relationship between the starting materials and the primary synthetic routes to this compound.
Conclusion
The synthesis of this compound is most commonly and reliably achieved through the Williamson ether synthesis, with careful control of reaction conditions to favor mono-alkylation. While direct alkylation and the Ullmann condensation present viable alternatives, they often come with challenges such as harsh conditions or the need for more specialized starting materials. The detailed protocols and comparative data in this guide are intended to provide a solid foundation for researchers to successfully synthesize this compound for their drug discovery and development endeavors. Further optimization of the presented methods may be necessary to achieve desired yields and purity on a larger scale.
3-Butoxyphenol safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 3-Butoxyphenol
Introduction
This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 18979-72-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This compound is a chemical that requires careful management due to its potential health hazards. Adherence to strict safety protocols is mandatory to minimize risk and ensure a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] It is crucial to understand its specific hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Classification Summary: According to available safety data, this compound and its isomers present significant health risks. It is classified as toxic if it comes into contact with the skin, if inhaled, or if swallowed.[2] It is also known to cause severe skin burns and serious eye damage.[2] There is suspicion that it may cause genetic defects, and it may cause damage to organs through prolonged or repeated exposure.[2]
Signal Word: Danger [3]
Hazard Pictograms:
-
Acute Toxicity (skull and crossbones)
-
Corrosion (corrosion)
-
Health Hazard (exploding chest)
The following table summarizes the GHS hazard classifications for compounds in this class.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic or Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 1B / Category 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 1 / Category 2 | H318/H319: Causes serious eye damage or Causes serious eye irritation[2][4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [4] |
| Molecular Weight | 166.22 g/mol | [4] |
| Physical Form | Solid | |
| CAS Number | 18979-72-1 | [4] |
| InChIKey | VGIJZDWQVCXVNL-UHFFFAOYSA-N | [4] |
| Storage Class | 11 - Combustible Solids |
Handling and Storage
4.1 Safe Handling Procedures Proper handling techniques are critical to prevent exposure.
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of handling.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
General Precautions: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[5] Avoid the formation of dust and aerosols.[6] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
4.2 Storage Requirements
-
Conditions: Store in a dry, cool, and well-ventilated place.[5] Keep containers tightly closed when not in use.[5] The substance should be handled and stored under an inert gas and is known to be light-sensitive.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[7] A face shield may be necessary if there is a risk of splashing.[7]
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[7] Gloves should be inspected before use and replaced if damaged.[7] A lab coat or other protective clothing must be worn to prevent skin contact.[7]
-
Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][7]
Caption: Logical workflow for donning Personal Protective Equipment (PPE).
First Aid Measures
In case of exposure, immediate action is crucial. Always show the Safety Data Sheet (SDS) to the attending medical personnel.[6]
-
Inhalation: Move the exposed individual to fresh air immediately.[3] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15-20 minutes.[3][5] Seek immediate medical attention.[5] For phenol-type compounds, decontamination with polyethylene glycol (PEG) 300 or 400 after initial water flushing is recommended.[8][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a POISON CENTER or doctor immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2][6] Fight larger fires with water spray.[2]
-
Special Hazards: In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide can be released.[2][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Accidental Release Measures
In the event of a spill, a systematic response is required to ensure safety and minimize environmental contamination.
-
Personal Precautions: Evacuate the area immediately.[7] Wear appropriate personal protective equipment (see Section 5.0) to avoid contact with the substance and inhalation of dust or vapors.[2][6] Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[2][6] Inform the relevant authorities if seepage into a water course or sewage system occurs.[2]
-
Containment and Cleanup: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[7] Carefully sweep up or shovel the material into suitable, closed containers for disposal.[6] Avoid creating dust.[6] Clean the spill area thoroughly after material pickup is complete.[7]
Caption: A logical workflow for responding to a this compound spill.
Waste Disposal
Dispose of contaminated materials and surplus chemicals in accordance with all applicable federal, state, and local environmental regulations.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[7] Do not allow the product to enter drains.[6]
Experimental Protocols Cited in Safety Assessments
The toxicological data summarized in this guide are derived from standardized tests, although specific, detailed experimental protocols are not typically included in Safety Data Sheets. The hazard classifications are based on results from studies such as:
-
Acute Toxicity Studies (Oral, Dermal, Inhalation): These experiments determine the lethal dose (LD50) or lethal concentration (LC50) of a substance. For example, the oral LD50 for phenol in rats is cited as 317 mg/kg.[3]
-
Skin and Eye Irritation/Corrosion Tests: These protocols, often involving animal models, assess the potential of a substance to cause reversible or irreversible damage to the skin and eyes upon contact.
-
Mutagenicity Assays: In vitro tests are used to determine if a substance can cause genetic mutations.[3]
Researchers should consult specialized toxicological databases for detailed methodologies of these and other relevant safety assessment experiments.
References
- 1. hmdb.ca [hmdb.ca]
- 2. itwreagents.com [itwreagents.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C10H14O2 | CID 87876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. First aid guidance - Department of Biology, University of York [york.ac.uk]
Solubility of 3-Butoxyphenol in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Butoxyphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound is an organic compound with a molecular structure that suggests its potential utility in various applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A fundamental physicochemical property governing its application is its solubility in different organic solvents. Solubility data is critical for a range of processes, including reaction condition optimization, product purification, formulation development, and predicting bioavailability.[1]
This guide outlines the established experimental procedures for determining the thermodynamic solubility of this compound. The methodologies described herein are based on standard practices for phenolic compounds.[2]
Theoretical Background: Factors Influencing Solubility
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The key molecular features of this compound that influence its solubility are:
-
The Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor. It will favor interactions with polar and protic solvents.[3]
-
The Butoxy Group (-O(CH₂)₃CH₃): This alkyl ether group introduces a nonpolar, hydrophobic character to the molecule.
-
The Benzene Ring: The aromatic ring is also predominantly nonpolar and can engage in π-π stacking interactions.[3]
The interplay of these functional groups will determine the extent to which this compound dissolves in solvents of varying polarities. Generally, it is expected to be soluble in many common organic solvents.[4][5]
Experimental Determination of Solubility
The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[6][7] This technique involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.
Detailed Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMSO)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is crucial to ensure that a saturated solution is formed.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[1]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.[7]
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.
-
Analytical Quantification Methods
HPLC is a highly specific and sensitive method for quantifying the concentration of phenolic compounds.[9][10]
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous phase (e.g., water with a small amount of acid like phosphoric or acetic acid).[9][11]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance.[12]
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.[13]
UV-Vis spectroscopy is a simpler and faster method for quantification, suitable if this compound is the only absorbing species in the solution at the chosen wavelength.[14][15]
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax). Aromatic compounds typically show strong absorbance in the UV region.[16]
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.[17]
-
Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.
-
Calculate Concentration: Use the Beer-Lambert law and the calibration curve to determine the concentration of this compound in the diluted sample. Remember to account for the dilution factor to calculate the solubility in the original saturated solution.[14]
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)
| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | Experimental Data | Experimental Data |
| Ethanol | 4.3 | Experimental Data | Experimental Data |
| Acetone | 5.1 | Experimental Data | Experimental Data |
| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data |
| Toluene | 2.4 | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data |
| Dichloromethane | 3.1 | Experimental Data | Experimental Data |
| Hexane | 0.1 | Experimental Data | Experimental Data |
Note: This table is a template. The user should populate it with their experimentally determined data.
Visualizing the Experimental Workflow
A diagram of the experimental workflow provides a clear, at-a-glance understanding of the process.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 5. chembk.com [chembk.com]
- 6. enamine.net [enamine.net]
- 7. scribd.com [scribd.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. phcogres.com [phcogres.com]
- 14. longdom.org [longdom.org]
- 15. improvedpharma.com [improvedpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
An In-depth Technical Guide to the Thermal Stability of 3-Butoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxyphenol, a member of the alkoxy-substituted phenol family, possesses a chemical structure that lends itself to applications in various fields, including organic synthesis and potentially as an intermediate in the development of pharmaceuticals and other specialty chemicals. The thermal stability of such a compound is a critical parameter, dictating its storage conditions, handling procedures, and viability in manufacturing processes that may involve elevated temperatures. Understanding the thermal decomposition profile, including the onset of degradation and the nature of the decomposition products, is paramount for ensuring safety, process efficiency, and the purity of the final products.
This technical guide outlines the standard methodologies for evaluating the thermal stability of compounds like this compound and presents a hypothetical thermal profile based on data from analogous phenolic ethers.
Physicochemical Properties of Alkoxy-Substituted Phenols
A summary of key physicochemical properties for alkoxy-substituted phenols, which are relevant to their thermal behavior, is presented in Table 1. These properties provide a baseline for understanding how this compound is likely to behave under thermal stress.
Table 1: Physicochemical Properties of Representative Alkoxy-Substituted Phenols
| Property | 3-Methoxyphenol | 2-Ethoxyphenol | 4-Ethoxyphenol | This compound (Predicted) |
| Molecular Formula | C₇H₈O₂ | C₈H₁₀O₂ | C₈H₁₀O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 124.14 g/mol | 138.16 g/mol | 138.17 g/mol | 166.22 g/mol |
| Boiling Point | 243 °C | 216-217 °C[1] | No data available | Higher than ethoxy analogs |
| Flash Point | No data available | 91 °C[1] | No data available | Likely > 100 °C |
| Appearance | Liquid | Liquid | Solid | Liquid/Solid |
Note: Data for this compound is predicted based on trends observed in homologous series.
Experimental Protocols for Thermal Stability Analysis
A multi-faceted approach is typically employed to comprehensively assess the thermal stability of a chemical compound. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the decomposition temperature of a material.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range of ambient to 600 °C.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
References
Potential research areas for substituted phenols
An In-depth Technical Guide to Potential Research Areas for Substituted Phenols
For: Researchers, Scientists, and Drug Development Professionals
This guide outlines key, high-impact research areas for substituted phenols, a versatile class of molecules with significant potential in medicine, materials science, and green chemistry. The content herein provides a technical foundation, detailing promising avenues of investigation, quantitative data from recent studies, and comprehensive experimental protocols for reproducible research.
Section 1: Drug Discovery and Development
The phenolic scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Current research is focused on leveraging this motif to develop highly selective and potent therapeutic agents, particularly in oncology.
Targeted Oncology: Substituted Phenols as Kinase Inhibitors
Receptor Tyrosine Kinases (RTKs) are critical regulators of cellular processes, and their deregulation is a hallmark of many cancers. Substituted phenols have emerged as a foundational scaffold for potent and selective RTK inhibitors.
A key area of interest is the inhibition of the RET (Rearranged during Transfection) kinase, a driver in medullary thyroid cancer and non-small cell lung cancer.[3] Research focuses on designing 2-substituted phenol quinazolines to enhance potency and improve selectivity against other kinases like KDR (VEGFR2), the inhibition of which can lead to dose-limiting toxicities.[4]
Signaling Pathway Diagram
Caption: Inhibition of the RET signaling cascade by a substituted phenol-based kinase inhibitor.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of a reference RET inhibitor, demonstrating the potency achievable with this class of compounds.
| Compound | Assay Type | Target | IC₅₀ (µM) | Notes |
| Ret-IN-26 | Biochemical | Wild-Type RET Kinase | 0.33 | Published IC₅₀ value. |
| Ret-IN-26 | Cellular Viability | TT (RET C634W) | ~0.5 | Potency in RET-mutant medullary thyroid cancer cells. |
| Ret-IN-26 | Cellular Viability | MZ-CRC-1 (RET M918T) | ~0.7 | Potency in RET-mutant medullary thyroid cancer cells. |
| Ret-IN-26 | Cellular p-RET | p-RET (Tyr905) | ~0.4 | Concentration for 50% inhibition of RET autophosphorylation. |
| Data is illustrative and sourced from reference materials.[5] |
Experimental Protocols
Protocol 1.1: Biochemical RET Kinase Inhibition Assay (ADP-Glo™ Method) [3][6][7] This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.
-
Reagent Preparation :
-
Kinase Buffer : 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.
-
Inhibitor Dilution : Prepare serial dilutions of the test compound (e.g., 2-substituted phenol quinazoline) in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Enzyme Preparation : Dilute purified recombinant RET kinase (amino acids 658-end) to the desired working concentration in kinase buffer.
-
Substrate/ATP Mixture : Prepare a 2X solution of a suitable peptide substrate (e.g., IGF-1Rtide) and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for RET.
-
-
Assay Procedure (384-well plate format) :
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted RET enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection :
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 1.2: Synthesis of 2-Aryl-Quinazolin-4(3H)-ones [8][9] A general method for synthesizing the quinazolinone core involves the aerobic oxidative cyclization of an appropriate aldehyde and anthranilamide.
-
Reaction Setup : In a flask open to the air, dissolve anthranilamide (1.0 mmol) and a substituted benzaldehyde (e.g., a 2-hydroxybenzaldehyde derivative, 1.2 mmol) in DMSO.
-
Reaction : Heat the mixture at a specified temperature (e.g., 100-120°C) and monitor the reaction progress using TLC.
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted quinazolinone.
Phenolic Derivatives as Antioxidant and Cytotoxic Agents
Natural phenols, particularly those from marine sources like bromophenols, are potent antioxidants and serve as scaffolds for developing novel anticancer agents.[10][11] Their mechanism often involves direct free radical scavenging and the induction of apoptosis in cancer cells. Research in this area focuses on synthesizing derivatives (e.g., through methylation or acetylation of hydroxyl groups) to modulate activity and improve drug-like properties.[11]
Quantitative Data: Cytotoxicity of Bromophenol Derivatives
The following table presents IC₅₀ values for representative bromophenol derivatives against various human cancer cell lines, showcasing their cytotoxic potential.
| Compound Class | Cell Line | IC₅₀ (µM) |
| Bromophenol-Indolin-2-one Hybrid | A549 (Lung) | 1.47 - 4.12 |
| Bromophenol-Indolin-2-one Hybrid | Bel7402 (Liver) | 5.95 - 45.39 |
| Bromophenol-Indolin-2-one Hybrid | HeLa (Cervical) | 9.07 - 73.69 |
| Bromophenol-Indolin-2-one Hybrid | HCT116 (Colon) | 12.83 |
| Data is a representative range compiled from literature.[4][12] |
Experimental Protocols
Protocol 1.3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [13] This assay measures the capacity of a compound to act as a free radical scavenger.
-
Reagent Preparation :
-
DPPH Stock Solution (0.1 mM) : Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store in a dark, airtight container at 4°C.
-
Test Samples : Prepare a stock solution of the phenolic compound in methanol or DMSO. Create a series of dilutions from this stock.
-
Standard : Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.
-
-
Assay Procedure (96-well plate format) :
-
Add 20 µL of the test sample or standard at various concentrations to the wells.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader. A blank containing only the solvent and DPPH solution is also measured.
-
-
Data Analysis :
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 1.4: MTT Cell Viability/Cytotoxicity Assay [2][14][15][16] This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test phenolic compound in complete growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control wells (DMSO at the highest concentration used).
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the logarithm of compound concentration to determine the IC₅₀ value.
Section 2: Advanced Materials and Polymer Science
Substituted phenols are indispensable in material science, serving as powerful stabilizers and, increasingly, as sustainable building blocks for advanced polymers.
Hindered Phenols as High-Performance Polymer Stabilizers
Phenolic antioxidants, particularly sterically hindered phenols, are essential additives for preventing the oxidative degradation of polymers like polypropylene and polyethylene.[17] They function by donating a hydrogen atom to terminate the free-radical chain reactions that lead to material failure.[17] A key research area is the development of novel, low-volatility, high-activity phenolic antioxidants for demanding applications.
Workflow Diagram
Caption: Mechanism of polymer stabilization by hindered phenolic antioxidants.
Quantitative Data: Oxidative Stability
The Oxidative Induction Time (OIT) is a key metric for assessing the effectiveness of stabilizers. A longer OIT indicates greater resistance to oxidation.
| Polymer Sample | Stabilizer | Isothermal Test Temp. (°C) | OIT (minutes) |
| Polypropylene (PP) | None | 210 | < 1 |
| PP | Hydroxytyrosol (0.1%) | 210 | ~15 |
| PP | α-tocopherol (0.1%) | 210 | ~25 |
| PP | Irganox 1076 (0.1%) | 210 | ~45 |
| Data is illustrative and sourced from reference materials.[18] |
Experimental Protocol
Protocol 2.1: Oxidative Induction Time (OIT) Measurement by DSC [18][19][20] This method determines the time until the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere.
-
Sample Preparation : Place a small, representative sample (5-10 mg) of the polymer (containing the phenolic antioxidant) into an open aluminum DSC pan. A reference pan is left empty.
-
Instrument Setup : Place the sample and reference pans into the Differential Scanning Calorimeter (DSC).
-
Heating Phase : Heat the sample to the desired isothermal test temperature (e.g., 210°C for polypropylene) at a rapid rate (e.g., 20 K/min) under an inert nitrogen atmosphere (purge rate ~50 mL/min).
-
Isothermal Phase (Inert) : Hold the sample at the isothermal test temperature for a short period (e.g., 5 minutes) to allow the temperature to stabilize.
-
Oxidative Phase : Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the start of the measurement time (t₀).
-
Data Acquisition : Record the heat flow signal as a function of time. The onset of oxidation is marked by a sharp exothermic deviation from the baseline.
-
Data Analysis : The OIT is determined as the time from the initial switch to oxygen (t₀) to the onset of the exothermic oxidation peak. This is typically calculated as the intersection point of the extrapolated baseline and the tangent of the exothermic peak.
Bio-Phenols as Sustainable Monomers for Polymer Synthesis
There is a significant research thrust towards replacing petroleum-based phenol in resins with sustainable alternatives derived from biomass, such as lignin.[14][21] Lignin, a complex natural polymer rich in phenolic structures, can be depolymerized and used to synthesize lignin-phenol-formaldehyde (LPF) resins.[21][22][23] This approach reduces environmental impact and can lead to materials with enhanced properties like higher rigidity and thermal stability.[21]
Experimental Protocol
Protocol 2.2: Synthesis of Lignin-Phenol-Formaldehyde (LPF) Resole Resin [22][24][25] This protocol describes a method for synthesizing a thermosetting phenolic resin where a portion of the petroleum-based phenol is substituted with lignin.
-
Reagents : Lignin (e.g., Kraft or Organosolv), Phenol, Formaldehyde (37% solution), Sodium Hydroxide (NaOH, catalyst).
-
Reaction Setup :
-
The molar ratio of total phenols (lignin + phenol) to formaldehyde is typically set around 1:2.2. A substitution level of 50 wt% of phenol with lignin is common.
-
To a three-necked flask equipped with a condenser, mechanical stirrer, and thermometer, add the calculated amounts of phenol, lignin, one-third of the total formaldehyde, and NaOH solution (e.g., 50 wt%).
-
-
Polymerization (Staged Addition) :
-
Stage 1 : Heat the mixture to 85°C while stirring and maintain for 50-60 minutes. This allows for the initial methylolation of the phenolic rings.
-
Stage 2 : Add the second third of the formaldehyde and NaOH solution to the flask. Continue the reaction at 85°C for another 60 minutes.
-
Stage 3 : Add the final third of the formaldehyde and NaOH solution. Continue the reaction at 85°C for another 50 minutes to advance the resin to the desired viscosity.
-
-
Cooling and Characterization : Cool the mixture to room temperature. The resulting LPF resin can be characterized for properties such as viscosity, solid content, free phenol content, and thermal properties (via DSC or TGA).
Section 3: Catalysis and Green Chemistry
The transformation of substituted phenols using selective catalytic methods is a cornerstone of green chemistry, enabling the efficient synthesis of valuable chemicals from simple feedstocks.
Selective Catalytic Oxidation of Phenols
The selective oxidation of alkylated phenols is a critical industrial process for producing quinones, which are key intermediates for vitamins (e.g., Vitamin E) and other fine chemicals.[26][27] Research is focused on developing robust, reusable heterogeneous catalysts and using environmentally benign oxidants like molecular oxygen (O₂) to replace stoichiometric, waste-generating reagents.[26][27]
Experimental Protocol
Protocol 3.1: Synthesis of 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) [26][27][28][29] This protocol describes the selective oxidation of 2,3,6-trimethylphenol (TMP), a key step in the synthesis of a Vitamin E precursor.
-
Catalyst System : A copper(II) chloride catalyst in an ionic liquid or a heterogeneous Co-N-C material can be used.
-
Reaction Setup : In a high-pressure reactor, charge 2,3,6-trimethylphenol (TMP), the catalyst (e.g., CuCl₂), and a suitable solvent (e.g., an ionic liquid or a co-solvent system like n-butanol/toluene).
-
Reaction Conditions :
-
Pressurize the reactor with molecular oxygen (O₂).
-
Heat the reaction mixture to the target temperature (e.g., 60-100°C) with vigorous stirring.
-
Maintain the reaction for several hours, monitoring the consumption of TMP and the formation of TMBQ by GC or HPLC.
-
-
Work-up and Purification :
-
After the reaction, cool the reactor and vent the excess oxygen.
-
If using a heterogeneous catalyst, it can be recovered by filtration.
-
The product mixture is then subjected to an appropriate work-up, which may include solvent extraction and washing.
-
The crude TMBQ is purified, typically by crystallization or chromatography, to yield the final product. The TMBQ can then be subsequently reduced (e.g., using sodium dithionite or catalytic hydrogenation) to yield trimethylhydroquinone, the Vitamin E precursor.[28]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 14. biochemjournal.com [biochemjournal.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. mt.com [mt.com]
- 21. Green synthesis of lignin-based bio-phenolic resins [morressier.com]
- 22. mdpi.com [mdpi.com]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Preparation of High-Toughness Lignin Phenolic Resin Biomaterials Based via Polybutylene Succinate Molecular Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 26. Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 28. benchchem.com [benchchem.com]
- 29. WO2015000767A1 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
The Dawn of Alkoxyphenols: A Technical Chronicle of Discovery and Development
For Immediate Release
This in-depth technical guide charts the historical and scientific journey of alkoxyphenols, from their initial discovery in the 19th century to their contemporary applications in medicine and pharmacology. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this important class of organic compounds.
Discovery and Early History
The story of alkoxyphenols begins with the isolation of guaiacol (2-methoxyphenol) in 1826 by Otto Unverdorben from the distillation products of guaiacum resin.[1] This discovery marked the entry of this class of compounds into the scientific landscape. Early research focused on isolating these compounds from natural sources, such as wood creosote, which contains a mixture of guaiacol and its derivatives.[2] Eugenol, a prominent alkoxyphenol found in clove oil, has a long history of use in traditional medicine, particularly in dentistry for its analgesic and antiseptic properties.[3] The name "eugenol" is derived from Eugenia caryophyllata, the former Latin name for cloves.[3]
Evolution of Synthetic Methodologies
The transition from isolation from natural sources to targeted chemical synthesis was a pivotal moment in the history of alkoxyphenols. Early synthetic efforts laid the groundwork for the large-scale production and derivatization of these compounds.
Foundational Synthesis of Guaiacol
One of the earliest and most fundamental methods for synthesizing guaiacol involves the methylation of catechol (1,2-dihydroxybenzene).[4] This reaction is typically carried out using a methylating agent such as dimethyl sulfate in the presence of a base.[4]
The Advent of the Ullmann Reaction
A significant advancement in the synthesis of more complex alkoxyphenols, particularly diaryl ethers, was the development of the Ullmann reaction, first reported by Fritz Ullmann in the early 1900s.[5][6] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol to form a C-O bond.[7] The classical Ullmann condensation often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5] However, modern advancements have introduced the use of ligands and milder reaction conditions, significantly expanding the scope and utility of this reaction for synthesizing a wide array of alkoxyphenol derivatives.[6]
Key Experimental Protocols
This section details the methodologies for key experiments in the synthesis of representative alkoxyphenols.
Synthesis of 4-Methoxyphenol from Hydroquinone
Objective: To synthesize 4-methoxyphenol via the monomethylation of hydroquinone.
Procedure:
-
A solution of hydroquinone in aqueous sodium hydroxide is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Dimethyl sulfate is added portion-wise to the cooled and vigorously stirred solution, maintaining the temperature below a critical threshold.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure completion.
-
The mixture is then acidified, and the product, 4-methoxyphenol, is isolated by extraction with an organic solvent.
-
The crude product is purified by distillation or recrystallization.[2]
Synthesis of Eugenol from Guaiacol
Objective: To synthesize eugenol through the allylation of guaiacol.
Procedure:
-
Guaiacol is reacted with allyl chloride in the presence of a base and a suitable solvent.
-
The reaction mixture is heated under reflux for a set duration to facilitate the formation of the allyl ether of guaiacol.
-
The intermediate ether is then subjected to a Claisen rearrangement, typically by heating, to yield eugenol.
-
The final product is purified by distillation under reduced pressure.[8][9]
Ullmann Condensation for Diaryl Ether Synthesis
Objective: To synthesize a diaryl ether via a copper-catalyzed Ullmann condensation.
Procedure:
-
A mixture of a phenol, an aryl halide, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine or an amino acid), and a base (e.g., potassium carbonate) is prepared in a high-boiling point solvent.
-
The reaction mixture is heated to a specific temperature under an inert atmosphere for a prolonged period.
-
Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography.[10]
Quantitative Data on Synthetic Yields
The efficiency of various synthetic methods for producing alkoxyphenols has been a subject of continuous improvement. The following table summarizes representative yields for different synthetic approaches.
| Alkoxyphenol | Starting Material(s) | Synthetic Method | Reported Yield (%) | Reference |
| Guaiacol | Catechol, Methylating Agent | Methylation | >95 (selectivity and yield) | [11] |
| Guaiacol | Catechol, Methyl Chloride | Phase-transfer catalysis | 79.81 - 86.80 | [10] |
| 4-Methoxyphenol | Hydroquinone, Dimethyl Sulfate | Methylation | 60 | [2] |
| Eugenol | Guaiacol, Allyl Chloride | Allylation & Claisen Rearrangement | 88 - 93.5 | [9] |
| Diaryl Ethers | Phenol, Aryl Halide | Ullmann Condensation | 65 - 92 | [12] |
Role in Drug Development and Pharmacology
Alkoxyphenols are a recurring motif in a significant number of pharmaceuticals, highlighting their importance in medicinal chemistry.[8] Their structural features can impart desirable physicochemical properties and biological activities.
Mechanism of Action: Targeting the Capsaicin Receptor (TRPV1)
Several alkoxyphenols, including eugenol and guaiacol, exert their pharmacological effects by interacting with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[13] This non-selective cation channel is a key player in the perception of pain and noxious stimuli, including heat and acidic conditions.[14]
The binding of alkoxyphenols to the TRPV1 receptor can modulate its activity, leading to analgesic effects.[13] The signaling pathway initiated by TRPV1 activation is complex and involves multiple downstream effectors.
Caption: TRPV1 Signaling Pathway Activation by Various Stimuli.
Examples of Alkoxyphenol-Containing Drugs
The alkoxyphenol scaffold is present in a diverse range of FDA-approved drugs, demonstrating its versatility in drug design.
-
Guaifenesin: An expectorant derived from guaiacol, commonly used in cough and cold medications.
-
Mephenoxalone: A muscle relaxant.
-
Methocarbamol: A centrally acting muscle relaxant.
-
Propofol: A short-acting intravenous anesthetic, which, while not a classic alkoxyphenol, shares the substituted phenol structure that is key to its activity.[2]
-
Tolcapone: Used in the treatment of Parkinson's disease.
Conclusion
The journey of alkoxyphenols from their natural origins to becoming key components in modern medicine is a testament to the enduring synergy between natural product chemistry and synthetic innovation. The foundational discoveries and the development of robust synthetic methodologies have paved the way for the creation of a multitude of derivatives with significant therapeutic applications. As our understanding of their mechanisms of action deepens, the potential for designing novel alkoxyphenol-based drugs for a wide range of diseases continues to expand, making this a vibrant and promising area for future research and development.
References
- 1. The capsaicin receptor: a heat-activated ion channel in the pain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. protein-cell.net [protein-cell.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isomers of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. CN108383695B - Preparation method and application of eugenol and eugenol prepared by preparation method - Google Patents [patents.google.com]
- 9. CN105294409A - Eugenol synthesis method - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 4-Methoxyphenol [erowid.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 3-Butoxyphenol in Polymer Synthesis
Introduction
3-Butoxyphenol is a phenolic compound with a butyl ether substituent, making it a potentially valuable monomer for the synthesis of functional polymers. The presence of both a reactive hydroxyl group and a hydrophobic butoxy group allows for the creation of polymers with tailored properties, such as amphiphilicity, which can be advantageous in various applications, including drug delivery and biomaterials. While specific literature on the polymerization of this compound is limited, this document provides generalized protocols and application notes based on established methods for the polymerization of similar substituted phenols. The provided experimental details and data should be considered as a starting point for research and will likely require optimization for this specific monomer.
Application Notes
Polymers derived from this compound, tentatively referred to as poly(this compound), are expected to possess a unique combination of properties stemming from their polyphenolic backbone and the presence of butoxy side chains. These properties make them promising candidates for a range of applications, particularly in the biomedical and pharmaceutical fields.
Potential Applications in Drug Delivery:
The amphiphilic nature of poly(this compound), arising from the hydrophilic phenolic hydroxyl groups and the hydrophobic butoxy groups, could enable the formation of micelles or nanoparticles in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The polymer matrix could be designed for controlled drug release, which can be triggered by changes in pH or enzymatic activity.[1][2]
Biomaterials and Tissue Engineering:
Phenolic polymers are known for their antioxidant and biocompatible properties.[3][4] Poly(this compound) could be explored as a component in biomaterials for tissue engineering scaffolds or as coatings for medical devices. The polymer's antioxidant nature may help in mitigating oxidative stress in the biological environment. Biocompatibility would need to be thoroughly assessed through in vitro and in vivo studies.[3][4][5]
Other Potential Applications:
-
Coatings and Adhesives: The adhesive properties of phenolic resins are well-known. Poly(this compound) could be formulated into coatings or adhesives with modified properties due to the flexibility introduced by the butoxy groups.
-
Polymer Blends and Composites: It could be used as a modifier for other polymers to enhance properties such as thermal stability or processability.
Table 1: Potential Applications of Poly(this compound) and Associated Properties
| Application Area | Relevant Polymer Properties | Rationale |
| Drug Delivery | Amphiphilicity, Biocompatibility, Biodegradability (potential) | The polymer may form micelles to encapsulate hydrophobic drugs, and its degradation could allow for controlled release.[1][2] |
| Biomaterials | Biocompatibility, Antioxidant Activity, Mechanical Properties | Could be used for tissue scaffolds or coatings on medical implants where biocompatibility and antioxidant properties are beneficial.[3][4] |
| Coatings | Adhesion, Thermal Stability, Hydrophobicity | The phenolic backbone provides adhesion and thermal resistance, while the butoxy groups can impart hydrophobicity. |
Experimental Protocols
The following are generalized protocols for the polymerization of substituted phenols, which can be adapted for this compound. Optimization of reaction conditions such as monomer concentration, catalyst/enzyme loading, solvent, temperature, and reaction time will be necessary.
Protocol 1: Enzymatic Polymerization using Laccase
Enzymatic polymerization offers a green and mild alternative to traditional chemical methods. Laccases are oxidoreductase enzymes that can polymerize phenols using molecular oxygen as the oxidant.[6][7]
Materials:
-
This compound (monomer)
-
Laccase (from Trametes versicolor or other sources)
-
Phosphate buffer (e.g., 0.1 M, pH 5-7)
-
Organic co-solvent (e.g., acetone, ethanol, or 1,4-dioxane)
-
Distilled water
-
Methanol (for precipitation)
-
Dialysis tubing (for purification)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in a mixture of phosphate buffer and an organic co-solvent. A typical starting concentration could be in the range of 10-50 mM. The ratio of buffer to organic solvent may need to be optimized (e.g., 1:1 v/v).
-
Enzyme Addition: Add laccase to the monomer solution. The enzyme concentration can be varied, for instance, from 10 to 100 units per mL of reaction mixture.
-
Polymerization Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) and open to the air to allow for oxygen supply. Monitor the reaction progress over time (e.g., 24-72 hours). Polymer precipitation may be observed.
-
Termination and Isolation: Terminate the reaction by heating or adding a denaturing solvent. Precipitate the polymer by adding the reaction mixture to an excess of a non-solvent like methanol.
-
Purification: Collect the precipitate by centrifugation. Redissolve the polymer in a suitable solvent (e.g., THF or DMF) and purify by dialysis against distilled water to remove unreacted monomer and low molecular weight oligomers.
-
Drying: Lyophilize the purified polymer solution to obtain the final product as a dry powder.
-
Characterization: Analyze the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and use techniques like FTIR and NMR for structural confirmation. Thermal properties can be studied using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Oxidative Coupling Polymerization using Ferric Chloride (FeCl₃)
Oxidative coupling using transition metal catalysts is a common method for synthesizing polyphenylene oxides.[8]
Materials:
-
This compound (monomer)
-
Ferric chloride (FeCl₃) (catalyst)
-
Anhydrous organic solvent (e.g., chloroform, toluene, or nitrobenzene)
-
Base (e.g., pyridine or triethylamine)
-
Methanol containing a small amount of hydrochloric acid (for precipitation)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas inlet
-
Dropping funnel
Procedure:
-
Reaction Setup: Set up the reaction flask under an inert atmosphere.
-
Monomer and Catalyst Solution: Dissolve this compound and the base in the anhydrous solvent in the reaction flask. In a separate container, prepare a solution of FeCl₃ in the same solvent.
-
Initiation of Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at a controlled temperature (e.g., room temperature to 80 °C).
-
Polymerization: Continue stirring the reaction mixture under an inert atmosphere for a specified time (e.g., 4-24 hours).
-
Termination and Precipitation: Terminate the reaction by pouring the mixture into a large volume of methanol containing a small amount of HCl. This will precipitate the polymer and neutralize the base.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove residual catalyst and unreacted monomer. The polymer may be redissolved and reprecipitated for further purification.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature.
-
Characterization: Characterize the polymer using GPC, FTIR, NMR, DSC, and TGA as described in Protocol 1.
Data Presentation
As specific experimental data for poly(this compound) is not available in the literature, the following tables are provided as templates. They are populated with hypothetical yet realistic data ranges that could be expected for a polymer of this type, based on data for other substituted polyphenols. These values are for illustrative purposes only and must be confirmed by experimental measurement.
Table 2: Illustrative Polymerization Reaction Parameters and Results
| Polymerization Method | Monomer Conc. (mM) | Catalyst/Enzyme | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| Enzymatic (Laccase) | 25 | Laccase (50 U/mL) | Water/Acetone (1:1) | 30 | 48 | 65 | 5,000 - 15,000 | 1.5 - 2.5 |
| Oxidative (FeCl₃) | 100 | FeCl₃ | Chloroform | 60 | 12 | 80 | 8,000 - 25,000 | 1.8 - 3.0 |
Table 3: Illustrative Thermal Properties of Poly(this compound)
| Property | Method | Expected Range | Notes |
| Glass Transition Temp. (Tg) | DSC | 100 - 150 °C | The butoxy side chains may lower Tg compared to unsubstituted polyphenols. |
| Decomposition Temp. (Td, 5% wt loss) | TGA | 300 - 400 °C | Phenolic polymers generally exhibit good thermal stability. |
Table 4: Illustrative Mechanical Properties of Poly(this compound)
| Property | Test Method | Expected Range | Notes |
| Tensile Strength | ASTM D638 | 30 - 60 MPa | Properties will be highly dependent on molecular weight and any crosslinking. |
| Young's Modulus | ASTM D638 | 1.5 - 3.0 GPa | The rigidity of the phenolic backbone contributes to the modulus. |
Visualizations
Caption: Enzymatic polymerization of this compound catalyzed by laccase.
Caption: Experimental workflow for synthesis and characterization.
Caption: Structure-property-application relationships for poly(this compound).
Conclusion
This compound presents an interesting yet underexplored monomer for the synthesis of functional polymers. The protocols and potential applications outlined in this document provide a foundational framework for researchers to begin investigating the polymerization of this monomer and the characterization of the resulting polymers. The unique combination of a phenolic backbone with flexible butoxy side chains suggests that poly(this compound) could offer advantageous properties for applications in drug delivery, biomaterials, and beyond. Significant experimental work is required to validate these hypotheses, optimize synthesis protocols, and fully characterize the properties of these novel materials.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. More than Materials: A Risk-Based Framework for Biocompatibility Assessment - Lubrizol [lubrizol.com]
- 5. Recent advances in dietary polyphenols (DPs): antioxidant activities, nutrient interactions, delivery systems, and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Enhancing Polyphenol Delivery and Efficacy Using Functionalized Gold Nanoparticles: Antioxidant and Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Benzoxazine Resins Using 3-Butoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzoxazine resins utilizing 3-butoxyphenol as a key precursor. Benzoxazine resins are a class of high-performance phenolic polymers with a wide range of applications in composites, electronics, and aerospace, owing to their excellent thermal and mechanical properties, low water absorption, and near-zero shrinkage upon curing.[1] The incorporation of a butoxy group via this compound can impart flexibility and modify the solubility and processing characteristics of the resulting thermoset.
Introduction to this compound in Benzoxazine Synthesis
Benzoxazine monomers are synthesized through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[1] The choice of the phenolic compound significantly influences the properties of the final cured polymer. This compound, a monosubstituted phenol, is expected to yield a monofunctional benzoxazine monomer. This monomer can be polymerized through a thermally initiated ring-opening polymerization to form a linear polybenzoxazine. While difunctional benzoxazines create crosslinked networks, monofunctional variants are useful for producing thermoplastic polybenzoxazines, blending with other thermosets to improve toughness, or as reactive diluents.[2]
The synthesis and curing process is a waste-free polymerization, which eliminates the need for curing agents and does not release volatile by-products, making it an environmentally friendly option compared to traditional phenolic and epoxy resins.[3]
Experimental Protocols
The following protocols describe the synthesis of a benzoxazine monomer from this compound, aniline, and paraformaldehyde, followed by the thermal curing process to obtain the polybenzoxazine resin.
Synthesis of 3-Butoxyphenyl-3,4-dihydro-2H-1,3-benzoxazine Monomer
This protocol is adapted from general procedures for the synthesis of monofunctional benzoxazine monomers.
Materials:
-
This compound
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (or another suitable solvent like toluene)
-
Sodium hydroxide (NaOH) solution (1M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 0.1 mol) and aniline (e.g., 0.1 mol) in 100 mL of 1,4-dioxane.
-
Add paraformaldehyde (e.g., 0.2 mol, corresponding to a 1:1:2 molar ratio of phenol:amine:formaldehyde) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash three times with 1M NaOH solution to remove unreacted phenol.
-
Subsequently, wash the organic layer with deionized water until the aqueous layer is neutral (pH 7).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a solvent such as hexane to yield the pure 3-butoxyphenyl-3,4-dihydro-2H-1,3-benzoxazine monomer.
Thermal Curing of the Benzoxazine Monomer
The synthesized monomer undergoes ring-opening polymerization upon heating to form the polybenzoxazine resin.
Materials:
-
Synthesized 3-butoxyphenyl-3,4-dihydro-2H-1,3-benzoxazine monomer
-
Aluminum pan or mold
-
Programmable oven or hot plate
Procedure:
-
Place a known amount of the benzoxazine monomer into an aluminum pan or a suitable mold.
-
Heat the monomer in a programmable oven using a stepwise curing schedule. A typical curing profile is as follows:
-
1 hour at 160 °C
-
2 hours at 180 °C
-
1 hour at 200 °C
-
-
The completeness of the curing process can be confirmed by the absence of the characteristic exothermic peak of the ring-opening polymerization in a Differential Scanning Calorimetry (DSC) thermogram.[3]
-
Allow the cured resin to cool slowly to room temperature to avoid thermal stress.
Data Presentation: Expected Properties
| Property | Expected Value Range | Analysis Method |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 140 - 180 °C | Dynamic Mechanical Thermal Analysis (DMTA)[2] |
| 5% Weight Loss Temperature (Td5) | > 330 °C | Thermogravimetric Analysis (TGA)[2] |
| Char Yield at 800 °C (in N₂) | 30 - 40 % | Thermogravimetric Analysis (TGA) |
| Peak Polymerization Temperature | 200 - 250 °C | Differential Scanning Calorimetry (DSC)[2] |
| Mechanical Properties | ||
| Storage Modulus @ 40 °C | 2.5 - 3.5 GPa | Dynamic Mechanical Thermal Analysis (DMTA)[2] |
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical mechanism of polymerization.
Caption: Workflow for the synthesis of this compound based polybenzoxazine.
References
Application Notes and Protocol for the Williamson Ether Synthesis of 3-Butoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxyphenol is a valuable chemical intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a butyl ether group on a phenol ring, provides a versatile scaffold for further chemical modifications. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including aryl ethers like this compound. This reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism, where a phenoxide ion displaces a halide from an alkyl halide.
A primary challenge in the synthesis of this compound from resorcinol (1,3-dihydroxybenzene) is achieving selective mono-O-alkylation, as the presence of two hydroxyl groups can lead to the formation of the undesired 1,3-dibutoxybenzene byproduct. This protocol describes a method for the selective mono-alkylation of resorcinol with 1-bromobutane using a phase-transfer catalyst, which has been shown to be effective in maximizing the yield of the desired mono-ether product.
Reaction Scheme
The synthesis of this compound from resorcinol and 1-bromobutane proceeds as follows:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| Resorcinol Molar Mass | 110.11 g/mol |
| 1-Bromobutane Molar Mass | 137.02 g/mol |
| Product | |
| This compound Molar Mass | 166.22 g/mol [1][2] |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 8 hours |
| Yield and Purity | |
| Expected Yield | ~65-75% |
| Expected Purity | >96% (after purification) |
| Characterization | |
| 1H NMR (CDCl3) | See Characterization Section |
| 13C NMR (CDCl3) | See Characterization Section |
| IR Spectrum | See Characterization Section |
Experimental Protocol
This protocol is adapted from a procedure for the selective mono-methylation of resorcinol using a phase-transfer catalyst.
Materials and Reagents
-
Resorcinol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (0.5 g, as a phase-transfer catalyst), 50 mL of toluene, and 50 mL of a 2 mol/L aqueous sodium hydroxide solution.
-
Reaction: Stir the mixture vigorously and heat to 80°C. Once the temperature has stabilized, add 1-bromobutane (16.4 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding glacial acetic acid until it is weakly acidic. Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic phases and wash them with deionized water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Isolation: The crude product, a mixture of this compound, unreacted resorcinol, and a small amount of 1,3-dibutoxybenzene, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
1H NMR (CDCl3): The proton NMR spectrum is expected to show signals for the aromatic protons, the protons of the butyl chain, and the phenolic hydroxyl proton. The chemical shifts (δ) would be approximately: 0.96 (t, 3H, -CH3), 1.48 (m, 2H, -CH2-CH3), 1.75 (m, 2H, -O-CH2-CH2-), 3.93 (t, 2H, -O-CH2-), 5.0-6.0 (br s, 1H, -OH), 6.4-6.6 (m, 3H, Ar-H), 7.1-7.2 (m, 1H, Ar-H).[1]
-
13C NMR (CDCl3): The carbon NMR spectrum should exhibit distinct signals for each carbon atom in the molecule. Expected chemical shifts (δ) are approximately: 13.8, 19.2, 31.3, 67.7, 101.8, 106.5, 107.4, 130.2, 156.4, 159.8 ppm.[1]
-
IR Spectroscopy (thin film or KBr pellet): The infrared spectrum will show characteristic absorption bands. Key expected peaks include a broad O-H stretching band around 3300-3500 cm-1, C-H stretching bands for the alkyl chain and aromatic ring just below and above 3000 cm-1, respectively, C=C stretching bands for the aromatic ring in the 1450-1600 cm-1 region, and a strong C-O stretching band for the ether linkage around 1200-1250 cm-1.[3][4]
References
Application Notes and Protocols: Antioxidant Properties of Butylated Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated phenols, particularly Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), are synthetic phenolic compounds widely recognized for their antioxidant properties.[1][2] They are extensively used as preservatives in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of fats and oils.[1][3] Their lipophilic nature makes them highly effective in lipid-rich environments.[4] This document provides detailed application notes, experimental protocols, and a summary of the quantitative antioxidant activity of BHA and BHT to guide researchers in their studies.
The primary antioxidant mechanism of butylated phenols involves the donation of a hydrogen atom from their hydroxyl group to free radicals, which terminates the radical chain reactions of oxidation.[2][5] The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is sterically hindered by the bulky tert-butyl groups, which prevents it from initiating new radical chains.[6]
Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacity of BHA and BHT can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The table below summarizes the IC50 values for BHA and BHT from various studies. It is important to note that these values can vary depending on the specific experimental conditions.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| BHA | DPPH | 112.05 | [7] |
| DPPH | 5.2 | [8] | |
| DPPH | 35 (approx.) | [9] | |
| BHT | DPPH | 202.35 | [7] |
| DPPH | 11.0 | [8] | |
| DPPH | 35 (approx.) | [9] |
Mandatory Visualizations
Antioxidant Mechanism of Butylated Phenols
The following diagram illustrates the general mechanism by which butylated phenols like BHA and BHT scavenge free radicals, thereby terminating the lipid peroxidation chain reaction.
Caption: Free radical scavenging mechanism of butylated phenols.
Experimental Workflow: DPPH Radical Scavenging Assay
This diagram outlines the key steps involved in determining the antioxidant activity of butylated phenols using the DPPH assay.
Caption: Workflow for the DPPH antioxidant assay.
Signaling Pathway: Modulation of NF-κB by Butylated Phenols
Butylated phenols have been shown to modulate inflammatory pathways. This diagram depicts a simplified representation of how antioxidants like BHA and BHT can interfere with the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Antioxidant intervention in the NF-κB pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[10]
Materials:
-
Butylated Hydroxyanisole (BHA) or Butylated Hydroxytoluene (BHT)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and protect it from light.[10]
-
BHA/BHT Stock Solution (1 mg/mL): Dissolve 10 mg of BHA or BHT in 10 mL of methanol.
-
BHA/BHT Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
-
Assay Procedure:
-
Add 100 µL of each BHA/BHT working solution (or test compound) to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Control Well: Contains 100 µL of methanol and 100 µL of DPPH solution.
-
Blank Well: Contains 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a microplate reader.[6][11]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the % RSA against the concentration of BHA/BHT to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is decolorized by the antioxidant to an extent that is proportional to the antioxidant's concentration.
Materials:
-
BHA or BHT
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in deionized water.[12]
-
Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of K₂S₂O₈ in deionized water.[12]
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation.[12]
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
-
BHA/BHT Stock and Working Solutions: Prepare as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of each BHA/BHT working solution (or test compound) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Control Well: Contains 20 µL of methanol and 180 µL of ABTS•+ working solution.
-
Blank Well: Contains 200 µL of methanol.
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.[13]
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
Plot the percentage of inhibition against the concentration of BHA/BHT to determine the IC50 value.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically. BHT is often used as a positive control in this assay due to its high efficacy in preventing lipid oxidation.[14]
Materials:
-
BHA or BHT
-
Biological sample (e.g., tissue homogenate, plasma)
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane for standard curve
-
Water bath
-
Spectrophotometer or microplate reader
Protocol:
-
Sample Preparation:
-
Prepare a homogenate of the biological sample in a suitable buffer (e.g., PBS).
-
Induce lipid peroxidation in the sample (e.g., by adding a pro-oxidant like FeSO₄/ascorbate), with and without the presence of various concentrations of BHA/BHT. A control sample without any antioxidant should also be prepared.
-
-
Assay Procedure:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.[15]
-
Incubate on ice for 15 minutes.[15]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[15]
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.[15]
-
Incubate in a boiling water bath for 10-15 minutes.[15]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the supernatant at 532 nm.[16]
-
-
Standard Curve and Calculation:
-
Prepare a standard curve using serial dilutions of MDA or its precursor, 1,1,3,3-tetramethoxypropane.
-
Calculate the concentration of TBARS (MDA equivalents) in the samples from the standard curve.
-
The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [ (TBARS_control - TBARS_sample) / TBARS_control ] * 100 Where TBARS_control is the concentration of TBARS in the control sample (with pro-oxidant but without antioxidant) and TBARS_sample is the concentration in the sample containing BHA/BHT.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of BHA/BHT.
-
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. marinebiology.pt [marinebiology.pt]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
Application of 3-Butoxyphenol in Specialty Polymer Development: Polybenzoxazine Resins for Advanced Composites
Introduction: 3-Butoxyphenol, an aromatic compound featuring a hydroxyl group and a butoxy ether linkage, serves as a valuable monomer in the synthesis of specialty polymers, particularly in the formulation of advanced polybenzoxazine resins. The incorporation of the butoxy group allows for the tailoring of polymer properties, such as processability, thermal stability, and, notably, hydrogen content, which is a critical attribute for applications like space radiation shielding. This document provides detailed application notes and experimental protocols for the synthesis and characterization of a high-performance polybenzoxazine derived from this compound.
Application Notes
Polybenzoxazines are a class of thermosetting phenolic resins that offer significant advantages over traditional phenolic and epoxy resins, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high char yield. The molecular design flexibility of benzoxazine chemistry allows for the synthesis of polymers with specific properties by selecting appropriate phenolic and amine precursors.
The use of this compound as the phenolic component in benzoxazine synthesis leads to a hydrogen-rich polymer matrix. This is particularly advantageous for aerospace applications where materials are needed to shield against galactic cosmic rays (GCR) and solar energetic particles (SEP). The butoxy group also influences the reactivity and processing characteristics of the resulting benzoxazine monomer, enabling lower polymerization temperatures. This is crucial when fabricating composites with temperature-sensitive reinforcements, such as ultra-high molecular weight polyethylene (UHMWPE) fibers.
A notable example is the synthesis of a bifunctional benzoxazine monomer from this compound and a long-chain diamine, which can be thermally cured to produce a polybenzoxazine matrix with a desirable combination of low viscosity for resin infusion processes, a long shelf-life, and a low polymerization temperature.
Quantitative Data Summary
The following tables summarize the key quantitative data for a specialty polybenzoxazine synthesized from this compound.
Table 1: Thermal Properties of this compound-Based Benzoxazine Monomer and Polymer
| Property | Value |
| Monomer Melting Point | Not specified |
| Monomer Polymerization Temperature (DSC peak) | ~120 °C[1] |
| Polymer Glass Transition Temperature (Tg) | Not specified for neat polymer |
| Polymer 5% Weight Loss Temperature (TGA) | Varies with diamine structure[1] |
| Polymer 10% Weight Loss Temperature (TGA) | Varies with diamine structure[1] |
| Char Yield at 800 °C (in Nitrogen) | Varies with diamine structure[1] |
Table 2: Mechanical Properties of UHMWPE/poly(3BOP-daC12) Composite [2]
| Property | Value |
| Specific Strength Increase (vs. Aluminum) | 325% |
| Tensile Modulus Increase (with Carbon Fiber Skin) | 144% |
| Flexural Modulus Increase (with Carbon Fiber Skin) | 227% |
Table 3: Radiation Shielding Performance of UHMWPE/poly(3BOP-daC12) Composite [2]
| Property | Value |
| Estimated Equivalent Radiation Dose Reduction (vs. Aluminum) | 31% |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Benzoxazine Monomer (3BOP-daC12)
This protocol is based on the synthesis of hydrogen-rich benzoxazine resins as described by Iguchi et al.[1].
Materials:
-
This compound
-
1,12-Diaminododecane
-
Paraformaldehyde
-
Toluene (or other suitable solvent)
-
Sodium hydroxide (for washing)
-
Magnesium sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve stoichiometric amounts of this compound, 1,12-diaminododecane, and paraformaldehyde in toluene. The typical molar ratio is 2:1:4 (phenol:diamine:formaldehyde).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere with constant stirring. The reaction time will vary depending on the specific reactants and scale, but is typically several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase sequentially with a dilute aqueous solution of sodium hydroxide and then with distilled water until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer.
-
The monomer can be further purified by recrystallization or column chromatography if necessary.
Characterization:
-
The chemical structure of the synthesized monomer should be confirmed using ¹H NMR and FT-IR spectroscopy.[1]
Protocol 2: Thermal Polymerization of 3BOP-daC12 Benzoxazine Monomer
This protocol describes the thermal curing of the synthesized benzoxazine monomer to form the polybenzoxazine thermoset.
Procedure:
-
Place a sample of the 3BOP-daC12 benzoxazine monomer in a suitable mold or on a substrate for characterization.
-
Heat the monomer in an oven or a differential scanning calorimeter (DSC) to induce polymerization. A typical curing schedule involves a ramp to the polymerization temperature followed by an isothermal hold. Based on the literature, a polymerization temperature of around 120 °C is expected.[1]
-
The curing process can be monitored in real-time using techniques like DSC to observe the exothermic polymerization peak or rheometry to track the increase in viscosity and gelation.
-
After the initial cure, a post-curing step at a higher temperature may be employed to ensure complete conversion and enhance the polymer's properties.
Characterization:
-
The polymerization behavior can be studied using DSC to determine the onset and peak polymerization temperatures.[1]
-
The thermal stability of the cured polybenzoxazine can be evaluated using thermogravimetric analysis (TGA).[1]
-
The viscoelastic properties and glass transition temperature (Tg) of the cured polymer can be determined using dynamic mechanical analysis (DMA).[2]
Visualizations
Caption: Workflow for the synthesis of this compound-based benzoxazine monomer.
Caption: Workflow for the thermal polymerization and characterization of polybenzoxazine.
References
Application Notes and Protocols for 3-Butoxyphenol as a Potential Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided to illustrate the potential utility of substituted phenols, such as 3-butoxyphenol, in the synthesis of pharmaceutical compounds. Direct evidence for the widespread use of this compound as a precursor in the synthesis of marketed pharmaceuticals is limited in publicly available literature. The primary example detailed below, the synthesis of Febuxostat, utilizes a structurally related 4-hydroxyphenyl derivative which is subsequently alkylated to introduce an isobutoxy group. This information is presented as a representative example of the synthetic transformations that a functionalized phenol could undergo.
Introduction
Substituted phenols are a critical class of intermediates in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs). The hydroxyl and alkoxy functionalities of these compounds provide reactive handles for constructing complex molecular architectures. This compound, with its meta-substituted butoxy group, offers a unique combination of lipophilicity and a reactive phenolic hydroxyl group, making it an interesting candidate for exploration in drug discovery programs. While not extensively documented as a direct precursor, its structure suggests potential applications in the synthesis of analogs of existing drugs where a butoxy-substituted phenyl moiety is desired.
This document provides a detailed overview of a representative synthetic application analogous to how this compound could be utilized, focusing on the synthesis of the anti-gout medication Febuxostat.
Representative Application: Synthesis of Febuxostat
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid. Elevated levels of uric acid are associated with gout and hyperuricemia. The synthesis of Febuxostat involves the construction of a thiazole ring system attached to a substituted phenyl group. While the commercial synthesis of Febuxostat typically starts from precursors other than this compound, the following protocols for key transformations are illustrative of the chemical methodologies that could be applied.
Signaling Pathway of Febuxostat
The therapeutic effect of Febuxostat is achieved through the inhibition of xanthine oxidase, which is a key enzyme in the purine catabolism pathway. By blocking this enzyme, Febuxostat reduces the production of uric acid from hypoxanthine and xanthine.
Mechanism of action of Febuxostat.
Experimental Protocols
The following protocols are adapted from established syntheses of Febuxostat and its intermediates, starting from a 4-hydroxyphenyl precursor. These are provided as a guide for researchers interested in the synthesis of similar thiazole-based compounds.
General Synthetic Workflow
The overall synthesis of Febuxostat from a substituted phenol involves a multi-step process, including the formation of a key thiazole intermediate followed by functional group manipulations.
Generalized synthetic workflow for Febuxostat.
Protocol 1: O-Alkylation of a Phenolic Precursor
This protocol describes the etherification of a hydroxyl group on the phenyl ring, a key step to introduce the alkoxy side chain.
Materials:
-
4-Hydroxy-3-nitrobenzonitrile
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
Dissolve 4-hydroxy-3-nitrobenzonitrile (1 eq) in DMA in a round-bottom flask under a nitrogen atmosphere.
-
Add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Add isobutyl bromide (1.3 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
This protocol outlines the formation of the core thiazole ring system.
Materials:
-
3-Cyano-4-isobutoxybenzothioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Isopropanol
Procedure:
-
Suspend 3-cyano-4-isobutoxybenzothioamide (1 eq) in isopropanol in a round-bottom flask.
-
Add ethyl 2-chloro-3-oxobutanoate (1.5 eq) to the suspension.
-
Heat the mixture to reflux (approximately 75-80°C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Protocol 3: Hydrolysis to Febuxostat
This final step involves the hydrolysis of the ethyl ester to the carboxylic acid to yield Febuxostat.
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1 eq) in n-butanol.
-
Add an aqueous solution of sodium hydroxide (3 eq).
-
Heat the mixture to 35-40°C and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl.
-
The precipitated product is filtered, washed with a 1:1 mixture of n-butanol and water, and dried under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Febuxostat and its key intermediate.
Table 1: Reaction Parameters and Yields for Febuxostat Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 3-Cyano-4-isobutoxybenzothioamide, Ethyl 2-chloro-3-oxobutanoate | Isopropanol | 75-80 | 3-4 | ~94 | >98 |
| 2 | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, NaOH | n-Butanol | 35-40 | 1-2 | ~87 | >99 |
Table 2: Physicochemical Properties of Febuxostat
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 316.37 g/mol |
| Melting Point | 208-210 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Practically insoluble in water, soluble in DMSO and DMF |
Conclusion
While this compound is not a direct, widely reported precursor for major pharmaceutical compounds, its structural motifs are relevant to medicinal chemistry. The provided application notes, centered around the synthesis of Febuxostat from a related phenol derivative, offer a detailed guide to the types of chemical transformations and experimental considerations that would be pertinent to the use of substituted phenols in drug synthesis. Researchers are encouraged to adapt and explore these methodologies for the synthesis of novel compounds with potential therapeutic applications.
Application Notes and Protocols for the Polymerization of Phenolic Monomers
Introduction
Phenolic polymers are a significant class of materials with diverse applications ranging from coatings and adhesives to advanced composites. The synthesis of these polymers is often achieved through oxidative or enzymatic polymerization of phenol or its derivatives. This document provides an overview of these methods, with detailed protocols for analogous monomers that can be adapted for 3-butoxyphenol.
Polymerization Methods
Two primary methods for the polymerization of phenolic monomers are enzymatic and oxidative polymerization.
-
Enzymatic Polymerization: This method utilizes enzymes, such as peroxidases, to catalyze the polymerization of phenols in the presence of an oxidizing agent like hydrogen peroxide.[1] This "green" approach offers mild reaction conditions and high selectivity.[2][3] The enzyme's specificity can lead to polymers with well-defined structures.[4]
-
Oxidative Polymerization: This chemical method employs oxidizing agents and catalysts, such as copper-amine complexes, to induce the polymerization of phenols.[5] This technique is versatile and can be used to synthesize a wide range of poly(phenylene oxide)s and other phenolic resins.
General Reaction Mechanism for Phenol Polymerization
The polymerization of phenols, whether by enzymatic or oxidative means, generally proceeds through the formation of phenoxy radicals. These radicals can then couple in various ways (C-C or C-O coupling) to form dimers, oligomers, and ultimately high molecular weight polymers. The specific reaction conditions and the substitution pattern of the phenol monomer influence the final polymer structure.
Experimental Protocols
The following are detailed protocols for the enzymatic and oxidative polymerization of a model phenolic compound, which can be adapted for this compound.
Enzymatic Polymerization Protocol (Adapted from p-tert-butylphenol polymerization)
This protocol describes the horseradish peroxidase (HRP)-catalyzed polymerization of a phenol derivative.
Materials:
-
Phenolic monomer (e.g., p-tert-butylphenol as a stand-in for this compound)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent (e.g., 1,4-dioxane, acetone, or N,N-dimethylformamide (DMF))
-
Methanol (for polymer precipitation)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the phenolic monomer in a mixture of the chosen organic solvent and buffer solution. The ratio of organic solvent to buffer can be varied to optimize polymer solubility and molecular weight.
-
Enzyme Addition: Add Horseradish Peroxidase to the monomer solution and stir gently to ensure homogeneity.
-
Initiation: Slowly add hydrogen peroxide to the reaction mixture dropwise over a period of several hours. The gradual addition is crucial to control the reaction rate and prevent enzyme deactivation.[1]
-
Polymerization: Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours.
-
Polymer Isolation: After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and enzyme, and then dry it under vacuum.
Workflow for Enzymatic Polymerization of Phenols:
References
Application Notes and Protocols: Surface Modification with 3-Butoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using 3-butoxyphenol. This document is intended to serve as a foundational resource, offering insights into the potential applications, experimental procedures, and characterization of surfaces functionalized with this alkoxy phenol. Given the limited direct literature on this compound for this specific application, the protocols provided are based on established methods for immobilizing similar phenolic compounds. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and applications.
Introduction to this compound in Surface Modification
This compound is an aromatic organic compound featuring both a hydroxyl (-OH) and a butoxy (-O(CH₂)₃CH₃) functional group. This unique structure allows for versatile strategies in surface modification. The hydroxyl group provides a reactive site for covalent attachment to various substrates, while the butoxy group can influence the physicochemical properties of the modified surface, such as hydrophobicity and steric hindrance.
Potential Applications in Biomedical and Drug Development Fields:
-
Modulation of Biocompatibility: The introduction of this compound on a biomaterial surface can alter its interaction with biological systems. The butoxy chain may influence protein adsorption and cellular adhesion.
-
Antioxidant Surfaces: Phenolic compounds are known for their antioxidant properties. Immobilized this compound could create surfaces that resist oxidative damage, which is beneficial for implantable devices and materials in long-term contact with biological environments.
-
Drug Delivery: The modified surface can serve as a platform for the subsequent attachment of drug molecules, enabling localized and controlled drug release.
-
Antibacterial Coatings: Phenolic derivatives have shown antimicrobial activity. Surfaces modified with this compound may exhibit resistance to bacterial colonization and biofilm formation.[1]
Experimental Protocols
The following protocols outline methods for the covalent immobilization of this compound onto common substrates used in research and development: silicon/silicon dioxide (representing glass and other oxide surfaces) and gold.
Protocol 1: Covalent Immobilization of this compound on Silicon/Silicon Dioxide Surfaces via Silanization
This protocol describes a two-step process: first, the functionalization of the silicon surface with an amine-terminated silane, followed by the coupling of this compound.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon/glass substrates in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups.
-
Rinse thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the APTES solution for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water to remove excess unbound APTES.
-
Cure the APTES layer by baking the substrates at 110°C for 30 minutes. This creates a stable amine-terminated surface.
-
-
Activation of this compound (if direct coupling is inefficient):
-
This step is often unnecessary for phenols but can improve yield. In a separate reaction, the hydroxyl group of this compound can be converted to a more reactive group, though direct coupling is generally preferred for simplicity.
-
-
Covalent Coupling of this compound:
-
Prepare a solution of 10 mM this compound in 0.1 M MES buffer (pH 6.0).
-
Add EDC (to a final concentration of 20 mM) and NHS (to a final concentration of 10 mM) to the this compound solution to activate the carboxyl groups that might be present on the surface (though less likely) or to facilitate the reaction with the amine groups. Note: For phenol-amine coupling, a different coupling chemistry might be more direct, but EDC/NHS can facilitate amide bond formation if a linker molecule with a carboxyl group is used. A more direct approach involves the reaction of the phenol with an isocyanate-functionalized surface. However, for this protocol, we will proceed with a method analogous to carboxylic acid coupling.
-
Immerse the amine-functionalized substrates in the activated this compound solution for 4 hours at room temperature.
-
Rinse the substrates sequentially with MES buffer, DI water, and ethanol.
-
Dry the functionalized substrates under a nitrogen stream.
-
Store in a desiccator until use.
-
Protocol 2: Immobilization of this compound on Gold Surfaces via Thiol Self-Assembled Monolayers (SAMs)
This protocol utilizes a bifunctional linker containing a thiol group for attachment to the gold surface and a reactive group for coupling with this compound.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol
-
This compound
-
EDC and NHS
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
DI water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by rinsing with ethanol and DI water.
-
Dry under a stream of nitrogen.
-
For more rigorous cleaning, use a UV-Ozone cleaner for 15-20 minutes.
-
-
Formation of MUA Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of MUA in absolute ethanol.
-
Immerse the cleaned gold substrates in the MUA solution for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM with terminal carboxylic acid groups.
-
Rinse the substrates thoroughly with ethanol to remove non-chemisorbed MUA.
-
Dry under a nitrogen stream.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of 20 mM EDC and 10 mM NHS in 0.1 M MES buffer (pH 6.0).
-
Immerse the MUA-functionalized substrates in the EDC/NHS solution for 30 minutes at room temperature to activate the terminal carboxyl groups, forming NHS-esters.
-
-
Coupling of this compound:
-
Prepare a 10 mM solution of this compound in PBS (pH 7.4).
-
Immerse the activated substrates in the this compound solution for 2-4 hours at room temperature. The hydroxyl group of the phenol will react with the NHS-ester to form an ester linkage.
-
Rinse the substrates with PBS, DI water, and finally ethanol.
-
Dry the this compound functionalized substrates under a nitrogen stream.
-
Store in a desiccator.
-
Data Presentation: Characterization of Modified Surfaces
Successful surface modification should be confirmed and quantified using appropriate surface analysis techniques. The following tables present representative data that could be expected from such analyses, based on literature for similar phenolic compounds.
Table 1: Representative Water Contact Angle Measurements
| Surface | Water Contact Angle (°) | Interpretation |
| Unmodified Silicon/Glass | < 20° | Hydrophilic |
| APTES-modified Silicon | 50 - 70° | Moderately hydrophobic |
| This compound-modified Silicon | 70 - 90° | Increased hydrophobicity due to butoxy group |
| Unmodified Gold | ~80° | Moderately hydrophobic |
| MUA-modified Gold | < 30° | Hydrophilic due to -COOH groups |
| This compound-modified Gold | 60 - 80° | Increased hydrophobicity |
Note: The increase in contact angle after immobilization of this compound is attributed to the nonpolar butoxy chain. The final contact angle will depend on the density and orientation of the immobilized molecules.[2][3]
Table 2: Representative Elemental Composition from X-ray Photoelectron Spectroscopy (XPS)
| Surface | C (%) | O (%) | N (%) | Si (%) | Au (%) |
| APTES-modified Silicon | 25-35 | 30-40 | 5-10 | 25-35 | - |
| This compound-modified Silicon | 40-55 | 25-35 | 3-8 | 15-25 | - |
| MUA-modified Gold | 50-65 | 10-20 | - | - | 20-30 |
| This compound-modified Gold | 60-75 | 15-25 | - | - | 10-20 |
Note: An increase in the carbon content and a decrease in the substrate signal (Si or Au) after each modification step are indicative of successful surface functionalization.
Table 3: Representative Film Thickness from Ellipsometry
| Modification Step | Expected Thickness (nm) |
| APTES layer on Silicon | 1 - 2 |
| This compound on APTES | 0.5 - 1.5 (increase) |
| MUA SAM on Gold | 1.5 - 2.5 |
| This compound on MUA | 0.5 - 1.5 (increase) |
Note: Ellipsometry provides a highly sensitive measurement of the thickness of the deposited molecular layers.[4][5][6][7][8]
Visualization of Experimental Workflow and Potential Cellular Interaction
Experimental Workflow
The general workflow for surface modification with this compound can be visualized as a series of sequential steps.
Hypothetical Cellular Interaction Pathway
When a cell interacts with a this compound-modified surface, the phenolic component may influence cellular signaling pathways related to oxidative stress and inflammation. The following diagram illustrates a hypothetical pathway.
References
- 1. issstindian.org [issstindian.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]
- 7. Thin Film Characterization with Spectroscopic Ellipsometry – CREOL, The College of Optics and Photonics [creol.ucf.edu]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Butoxyphenol Synthesis
Welcome to the technical support center for the synthesis of 3-Butoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
Low yields in the synthesis of this compound, typically prepared via Williamson ether synthesis from resorcinol and a butyl halide, can stem from several factors:[1][2]
-
Side Reactions: The most significant issue is the formation of the dialkylated byproduct, 1,3-dibutoxybenzene. Since resorcinol has two reactive hydroxyl groups, controlling the reaction to favor mono-alkylation is critical.[3][4][5] C-alkylation, where the butyl group attaches to the aromatic ring instead of the oxygen, can also occur.[6][7]
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the first hydroxyl group of resorcinol, leading to unreacted starting material.[8]
-
Suboptimal Reaction Conditions: Issues such as incorrect solvent choice, inadequate temperature, or insufficient reaction time can lead to an incomplete reaction.[5] The presence of water in reagents or solvents can also interfere, especially when using strong, moisture-sensitive bases.[8]
Q2: I'm observing a significant amount of 1,3-dibutoxybenzene byproduct. How can this be minimized?
Formation of the 1,3-dibutoxybenzene byproduct is the primary challenge in this synthesis.[5][9] To improve selectivity for the desired mono-ether (this compound), consider these strategies:
-
Adjust Molar Ratios: Use a stoichiometric excess of resorcinol relative to the butylating agent (e.g., 1-bromobutane). This statistically favors the mono-substituted product, as the butyl halide is more likely to encounter an unreacted resorcinol molecule.[5]
-
Employ a Protecting Group Strategy: This is the most effective method for achieving high yields and purity.[5][10][11] The process involves three main stages:
-
Protection: Selectively protect one of the two hydroxyl groups on resorcinol. An acetyl group is a common choice.[5][12][13]
-
Etherification: Perform the Williamson ether synthesis on the remaining free hydroxyl group.
-
Deprotection: Remove the protecting group to yield the final this compound product.[14][15]
-
Q3: My reaction is proceeding very slowly or not at all. What should I investigate?
A sluggish or stalled reaction is typically due to issues with nucleophile formation or the Sₙ2 reaction conditions.[5][16]
-
Check the Base: Ensure the base is strong enough to deprotonate resorcinol (pKa ≈ 9.15).[17] Mild bases like potassium carbonate (K₂CO₃) are often sufficient and can minimize side reactions.[8][18] For complete deprotonation, stronger bases like sodium hydroxide (NaOH) can be used.[2][19]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[8][18][20] These solvents effectively dissolve the reactants but do not solvate the phenoxide nucleophile as strongly as protic solvents (like ethanol or water), thereby accelerating the Sₙ2 reaction rate.
-
Alkylating Agent Reactivity: The reactivity of the alkyl halide is key. The order of reactivity is R-I > R-Br > R-Cl.[21] Using 1-iodobutane will result in a faster reaction than 1-bromobutane. Also, ensure you are using a primary alkyl halide (e.g., 1-bromobutane) as secondary or tertiary halides will predominantly lead to a competing elimination (E2) reaction.[16][21]
-
Temperature: Many Williamson ether syntheses require heating to proceed at a reasonable rate, often in the range of 70-110°C, depending on the specific reagents and solvent used.[5][18]
Q4: Should I use a phase-transfer catalyst (PTC)?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is highly beneficial when running the reaction in a biphasic system (e.g., an organic solvent like toluene and an aqueous solution of a base like NaOH).[22][23][24] The PTC helps shuttle the phenoxide anion from the aqueous phase into the organic phase, where it can react with the water-insoluble alkyl halide.[22][24] This can significantly increase the reaction rate and allow for the use of inexpensive inorganic bases.[25][26]
Troubleshooting Guide
| Symptom / Observation | Possible Cause | Recommended Solution(s) |
| Low yield with significant unreacted resorcinol. | 1. Incomplete reaction. 2. Insufficiently strong base. 3. Reagent impurity (e.g., water). | 1. Increase reaction time and/or temperature.[9] 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOH).[8] 3. Ensure all reagents and solvents are anhydrous, especially if using a moisture-sensitive base like NaH.[8] |
| Major byproduct is 1,3-dibutoxybenzene. | Over-alkylation of the starting material. | 1. Use an excess of resorcinol relative to the butyl halide.[5] 2. Add the butyl halide slowly to the reaction mixture.[9] 3. (Recommended) Implement a protecting group strategy.[5][9] |
| TLC shows multiple unidentified spots. | 1. C-alkylation side reaction. 2. Elimination (E2) of alkyl halide. 3. Product degradation. | 1. Using a less polar solvent or a phase-transfer catalyst can favor O-alkylation over C-alkylation.[6] 2. Ensure a primary alkyl halide is used. Avoid high temperatures and overly strong/bulky bases. 3. Review workup and purification procedures; check for thermal stability issues.[9] |
| Reaction is slow or does not start. | 1. Low reaction temperature. 2. Inappropriate solvent. 3. Low reactivity of alkyl halide. | 1. Increase temperature to the recommended range for the chosen solvent (e.g., 70-110°C for DMF). 2. Switch to a polar aprotic solvent like DMF or DMSO.[20] 3. Use a more reactive alkyl halide, such as 1-iodobutane instead of 1-bromobutane.[21] |
Data Presentation
The following table summarizes reaction conditions for analogous Williamson ether syntheses, primarily for 4-butoxyphenol from hydroquinone, which serves as a valuable reference for optimizing the synthesis of this compound.
| Starting Material | Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Hydroquinone (Protected) | Butyl Bromide | Potassium Carbonate | Toluene | Reflux | 89.1 | [13] |
| Hydroquinone (Protected) | Butyl Bromide | NaOH / Methanol | Toluene | Reflux | 87.0 | [13] |
| Hydroquinone | 1-Bromobutane | Sodium Hydroxide | Ethanol | Reflux | Moderate (~60%) | [5][9] |
| Hydroquinone | 1-Bromobutane | Potassium Carbonate | Toluene | Reflux | Moderate (~60%) | [9] |
| Resorcinol | Dimethyl Sulfate | NaOH / TBAB (PTC) | Toluene/Water | 80 | 66 | [23] |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis (Direct Method)
This protocol describes a direct, one-pot synthesis. While simpler, it often results in lower yields due to the formation of the di-substituted byproduct.
Materials:
-
Resorcinol (1.5 equivalents)
-
1-Bromobutane (1.0 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask (e.g., 5-10 mL per gram of resorcinol).
-
Addition of Alkyl Halide: Add 1-bromobutane dropwise to the stirring suspension at room temperature.[8]
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may take several hours to overnight.[18]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.
-
Extraction: Combine the filtrate and washings. Pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate this compound from unreacted resorcinol and the 1,3-dibutoxybenzene byproduct.[27]
Protocol 2: High-Yield Synthesis via Acetyl Protecting Group
This three-stage protocol minimizes the formation of the dialkylated byproduct and is recommended for achieving higher yields and purity.[5][9][13]
Stage 1: Mono-Acetylation of Resorcinol (Protection)
-
Setup: In a flask, add resorcinol (1.0 eq) and a suitable solvent like toluene.
-
Reagent Addition: Slowly add acetyl chloride (0.95 eq) while stirring. The reaction is often performed at a slightly elevated temperature (e.g., 50-60°C).
-
Reaction: The reaction produces the mono-acetylated resorcinol intermediate. The progress can be monitored by TLC.
Stage 2: Williamson Ether Synthesis
-
Setup: To the crude product from Stage 1, add anhydrous potassium carbonate (1.5 eq) and DMF.[18]
-
Alkylation: Add 1-bromobutane (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to 80-90°C and stir until the acetylated resorcinol is consumed (monitored by TLC).
-
Work-up: Cool the reaction, filter the inorganic salts, and remove the DMF under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
Stage 3: Hydrolysis of Acetyl Group (Deprotection)
-
Setup: Dissolve the crude product from Stage 2 in a mixture of methanol and water.
-
Hydrolysis: Add a base, such as sodium hydroxide (NaOH) solution, and heat the mixture to reflux for 2-4 hours to hydrolyze the acetyl protecting group.[13][14]
-
Isolation: Cool the mixture and neutralize with HCl until acidic. This will precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry. The final this compound product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: High-yield synthesis workflow using a protecting group strategy.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Resorcinol - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. community.wvu.edu [community.wvu.edu]
- 20. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 21. francis-press.com [francis-press.com]
- 22. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 23. Page loading... [wap.guidechem.com]
- 24. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 25. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 26. phasetransfer.com [phasetransfer.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Alkoxyphenols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-alkoxyphenols. This resource addresses common issues related to byproduct formation and offers detailed experimental protocols.
Troubleshooting Guides
Undesired byproducts are a common challenge in the synthesis of 3-alkoxyphenols. The following table outlines common problems, their potential causes, and recommended solutions for the most prevalent synthetic routes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-alkoxyphenol (Williamson Ether Synthesis) | 1. Incomplete deprotonation of the phenol: The base used may not be strong enough or used in insufficient quantity. 2. Side reaction of the alkyl halide: The alkyl halide may undergo elimination, especially if it is secondary or tertiary.[1][2] 3. Poor quality of reagents: Moisture can deactivate the base and alkylating agent. | 1. Use a stronger base (e.g., NaH, KH) or ensure an adequate amount of a weaker base (e.g., K₂CO₃, Cs₂CO₃) is used.[2] 2. Use a primary alkyl halide whenever possible.[1] If a secondary halide must be used, consider milder reaction conditions. 3. Use freshly opened or properly stored anhydrous reagents and solvents. |
| Formation of C-alkylated byproducts | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the carbon atom of the aromatic ring (C-alkylation) in addition to the desired oxygen alkylation (O-alkylation). This is favored by protic solvents which can hydrogen bond with the phenoxide oxygen. | Use a polar aprotic solvent such as DMF or DMSO to favor O-alkylation.[3] |
| Formation of dialkylated ether byproduct (from resorcinol) | The initially formed 3-alkoxyphenol can be further alkylated to form a 1,3-dialkoxybenzene. This is more likely when an excess of the alkylating agent is used or at higher reaction temperatures. | Carefully control the stoichiometry, using only a slight excess of the alkylating agent.[4] Consider a slow, dropwise addition of the alkylating agent to the reaction mixture.[4] Running the reaction at a lower temperature for a longer duration can also improve selectivity for the mono-alkylated product.[4] |
| Low yield of 3-alkoxyphenol (Buchwald-Hartwig O-arylation) | 1. Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. 2. Incorrect ligand choice: The choice of phosphine ligand is crucial for efficient C-O bond formation.[5] 3. Suboptimal base: The strength and nature of the base can significantly impact the reaction outcome. | 1. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 2. Screen a variety of biarylphosphine ligands to find the optimal one for your specific substrates.[5] 3. Use a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS.[5] |
| Presence of colored impurities | Oxidation of the starting phenol or the 3-alkoxyphenol product can lead to the formation of colored quinone-type byproducts, especially under basic conditions.[4] | Perform the reaction under an inert atmosphere.[4] If oxidation occurs, the colored impurities can sometimes be removed by washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during workup.[4] |
Quantitative Data on Byproduct Formation
Obtaining precise, universally applicable quantitative data for byproduct formation is challenging as it is highly dependent on the specific substrates, reaction conditions, and scale. However, the following table summarizes general trends and expected byproduct distributions based on the synthetic method.
| Synthetic Route | Desired Product | Major Byproduct(s) | Typical Byproduct Yield Range (%) | Factors Influencing Byproduct Formation |
| Williamson Ether Synthesis | 3-Alkoxyphenol | C-Alkylated Isomer(s) | 5-30% | Solvent: Protic solvents favor C-alkylation.[3] |
| Alkylation of Resorcinol | 3-Alkoxyphenol | 1,3-Dialkoxybenzene | 10-50% | Stoichiometry: Excess alkylating agent increases dialkylation.[4] Temperature: Higher temperatures can favor dialkylation.[4] |
| Buchwald-Hartwig O-Arylation | 3-Alkoxyphenol | Hydrodehalogenated Arene | 2-15% | Ligand Choice: Suboptimal ligand can lead to side reactions.[6] Reaction Time/Temp: Prolonged reaction times or high temperatures can promote byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxyphenol from Resorcinol
This protocol is adapted from a known procedure for the selective mono-methylation of resorcinol.[7]
Materials:
-
Resorcinol (1 mole)
-
Dimethyl sulfate (1 mole)
-
10% Sodium hydroxide solution (1.25 mole)
-
Diethyl ether
-
Dilute sodium carbonate solution
-
Calcium chloride
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly add the 10% sodium hydroxide solution to the resorcinol with stirring.
-
With vigorous stirring, add the dimethyl sulfate dropwise, maintaining the temperature below 40°C (use a water bath for cooling).
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and destroy any unreacted dimethyl sulfate.
-
After cooling, separate the organic layer. Extract the aqueous solution several times with diethyl ether.
-
Combine the organic phases and wash with dilute sodium carbonate solution, followed by water.
-
Dry the combined organic phases with calcium chloride and then fractionally distill to obtain 3-methoxyphenol.
Protocol 2: General Procedure for Williamson Ether Synthesis of a 3-Alkoxyphenol
This is a general procedure that can be adapted for the synthesis of various 3-alkoxyphenols.
Materials:
-
3-Hydroxyphenol derivative (1 eq.)
-
Primary alkyl halide (1.1 eq.)
-
Potassium carbonate (2 eq.)
-
Acetonitrile (or DMF)
Procedure:
-
To a suspension of the 3-hydroxyphenol derivative and potassium carbonate in acetonitrile, add the alkyl halide at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, the temperature can be gently increased (e.g., to 40-50°C).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the filtrate successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the dialkylated byproduct when starting from resorcinol?
A1: To minimize dialkylation, it is crucial to control the stoichiometry of the reactants. Use only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents). A slow, dropwise addition of the alkylating agent to the reaction mixture can also help maintain a low instantaneous concentration, which favors mono-alkylation.[4] Additionally, running the reaction at a lower temperature for a longer duration can improve the selectivity for the desired 3-alkoxyphenol.[4]
Q2: What is the difference between O-alkylation and C-alkylation, and how can I favor the desired O-alkylation?
A2: The phenoxide ion, formed by deprotonating a phenol, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or a carbon atom on the aromatic ring (C-alkylation). O-alkylation leads to the desired ether product, while C-alkylation results in an alkylated phenol byproduct. The choice of solvent plays a critical role in determining the ratio of these products. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, making it less available for reaction and thus favoring C-alkylation. In contrast, polar aprotic solvents (e.g., DMF, DMSO) do not solvate the oxygen atom as strongly, leaving it more nucleophilic and promoting the desired O-alkylation.[3]
Q3: My Williamson ether synthesis is not proceeding to completion. What should I do?
A3: If your reaction has stalled, first ensure that your reagents and solvents are anhydrous, as water can quench the base and hinder the reaction. If dryness is not the issue, consider increasing the reaction temperature or extending the reaction time. You can monitor the progress by TLC. If the starting material is still present after prolonged reaction time, the base may not be strong enough for complete deprotonation of your specific phenol. In this case, switching to a stronger base like sodium hydride (NaH) may be necessary.
Q4: What are the key considerations when choosing a ligand for a Buchwald-Hartwig O-arylation to synthesize a 3-alkoxyphenol?
A4: The ligand plays a critical role in the efficacy of the Buchwald-Hartwig reaction. For C-O bond formation, bulky, electron-rich biarylphosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and promote the reductive elimination step, which is often the rate-limiting step in C-O coupling. The optimal ligand can be substrate-dependent, so it is often necessary to screen a small library of ligands to identify the best one for a particular aryl halide and alcohol combination.
Visualizations
Caption: Byproduct formation in the synthesis of 3-alkoxyphenol from resorcinol.
Caption: Influence of solvent on O- vs. C-alkylation of phenoxides.
Caption: General troubleshooting workflow for synthesis of 3-alkoxyphenols.
References
Technical Support Center: Purification of 3-Butoxyphenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-Butoxyphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, especially when synthesized via Williamson ether synthesis from resorcinol and a butyl halide, typically contains the following impurities:
-
Unreacted Resorcinol: Due to incomplete reaction, the starting material is a common impurity.
-
1,3-Dibutoxybenzene: This is a common byproduct formed from the over-alkylation of resorcinol.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type compounds. This is exacerbated by exposure to air and light.
Q2: My this compound sample has a pink or brownish tint. What causes this and how can I prevent it?
A2: The pink or brownish discoloration is a common issue with phenols and is primarily due to the formation of colored oxidation products.[1] To minimize this:
-
Work under an inert atmosphere: Whenever possible, conduct purification and handling steps under nitrogen or argon to limit exposure to oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation. Degassing solvents prior to use can be beneficial.[1]
-
Store properly: Store purified this compound under an inert atmosphere, protected from light, and at a cool temperature.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the level of impurities and the desired final purity. The most common and effective methods are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and can also separate components with sufficiently different boiling points.
-
Column Chromatography: Highly effective for separating this compound from its common impurities like resorcinol and 1,3-dibutoxybenzene.
-
Recrystallization: A good option if a suitable solvent system can be identified to selectively crystallize this compound, leaving impurities in the mother liquor.
Troubleshooting Guides
Vacuum Distillation
Problem: Bumping or uneven boiling during distillation. Solution:
-
Ensure the use of a boiling stick or a magnetic stirrer to promote smooth boiling.
-
Avoid overheating the distillation flask; the heating mantle temperature should be only slightly higher than the boiling point of the liquid.
Problem: Product solidifies in the condenser. Solution:
-
This compound is a solid at room temperature. Use a condenser with a wider bore or an air condenser. Alternatively, gently warm the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask.
Problem: Poor separation of components. Solution:
-
Use a fractionating column between the distillation flask and the condenser to improve separation efficiency.
-
Ensure a stable vacuum is maintained throughout the distillation. Fluctuations in pressure will affect boiling points and separation.
Column Chromatography
Problem: Tailing of the this compound peak on the TLC plate and column. Solution:
-
The acidic nature of the phenolic hydroxyl group can interact with the silica gel, causing tailing.[1] To mitigate this, add a small amount (0.5-1%) of a weak acid, such as acetic acid, to the mobile phase.
Problem: Poor separation between this compound and its impurities. Solution:
-
Optimize the mobile phase: Conduct a thorough TLC analysis with various solvent systems of differing polarities. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). Gradually increase the polarity to achieve good separation. An Rf value of 0.2-0.3 for this compound on the TLC plate is often ideal for column separation.
-
Use a gradient elution: Start with a less polar solvent system to elute the less polar impurity (1,3-dibutoxybenzene), then gradually increase the polarity to elute the this compound, and finally, a more polar system may be needed to wash out the highly polar resorcinol.
Recrystallization
Problem: The compound "oils out" instead of crystallizing. Solution:
-
This happens when the boiling point of the solvent is higher than the melting point of the solute. Ensure you are using a solvent with an appropriate boiling point.
-
Try using a solvent pair. Dissolve the compound in a minimal amount of a hot solvent in which it is very soluble, and then add a second, miscible solvent in which it is less soluble until the solution becomes turbid. Reheat to clarify and then cool slowly.
Problem: No crystals form upon cooling. Solution:
-
The solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.
-
Add a seed crystal of pure this compound if available.
Problem: Low recovery of the purified product. Solution:
-
Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation.
-
Minimize the amount of hot solvent used to dissolve the crude product. Using an excess of solvent will result in more of the compound remaining in the mother liquor upon cooling.
Data Presentation
| Parameter | Resorcinol | This compound | 1,3-Dibutoxybenzene |
| Molar Mass | 110.11 g/mol [2] | 166.22 g/mol | 194.27 g/mol |
| Boiling Point | 277 °C (at 760 mmHg)[2] | 121 °C (at 4 Torr)[3] | Not readily available |
| Melting Point | 110 °C[2] | Solid at room temperature | Liquid at room temperature |
| Solubility | Readily soluble in water, alcohol, and ether[2][4] | Soluble in organic solvents | Likely soluble in non-polar organic solvents |
| Polarity | High | Intermediate | Low |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities.
Procedure:
-
Set up a vacuum distillation apparatus with a short path distillation head.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is stable at the desired pressure (e.g., 4 Torr).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at approximately 121 °C at 4 Torr.[3]
-
Discontinue heating and allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for the separation of this compound from resorcinol and 1,3-dibutoxybenzene.
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system that gives good separation between the three components. The expected order of elution from the silica gel column will be 1,3-dibutoxybenzene (least polar), followed by this compound, and finally resorcinol (most polar).
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the chosen mobile phase (or a slightly less polar one if using a gradient).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Finding an optimal single solvent for recrystallization can be challenging. A solvent pair approach is often more successful.
Procedure:
-
Solvent Screening: In test tubes, test the solubility of small amounts of crude this compound in various hot and cold solvents (e.g., hexane, toluene, ethanol, water, and mixtures thereof).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., toluene or a mixture of ethanol and water).
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, preferably under vacuum.
Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Williamson Ether Synthesis of Phenols
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of phenols.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of the Phenol: The base may be too weak to fully deprotonate the phenolic hydroxyl group, resulting in a low concentration of the active phenoxide nucleophile.[1][2] | - Switch to a stronger base: If using a weak base like sodium bicarbonate (NaHCO₃), consider changing to potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for a more robust reaction, sodium hydride (NaH).[2] - Use a slight excess of base: Employing 1.1 to 1.5 equivalents of the base can help drive the deprotonation to completion.[3] |
| Poor Reaction Conditions: The temperature may be too low, or the reaction time insufficient for the reaction to proceed to completion.[3] | - Increase the temperature: For milder bases like K₂CO₃, heating is often necessary. Gradually increase the temperature to a range of 50-100 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4] - Extend the reaction time: Williamson ether synthesis can take anywhere from 1 to 8 hours to complete.[4] Monitor the reaction by TLC and continue until the starting material is consumed. |
| Inactive Alkylating Agent: The alkyl halide may have degraded, or a more reactive leaving group might be necessary. | - Use a fresh bottle of the alkylating agent. - Increase reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the bromide or iodide. Alternatively, a catalytic amount of sodium iodide (NaI) can be added to convert an alkyl chloride to the more reactive alkyl iodide in situ. |
| Inappropriate Solvent Choice: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[2] | - Use a polar aprotic solvent: Solvents like acetonitrile, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are preferred as they accelerate the reaction rate.[2][4][5] |
Problem 2: Significant Formation of Side Products
| Side Product | Cause | Recommended Solution |
| Alkene (from E2 Elimination): The phenoxide, acting as a base, abstracts a proton from the alkylating agent, leading to elimination instead of substitution. This is particularly prevalent with secondary and tertiary alkyl halides.[2][3] | - Use a primary alkyl halide: Methyl and primary alkyl halides are much more susceptible to the desired S(_N)2 attack and less prone to elimination.[6] Secondary alkyl halides will give a mixture of ether and alkene, while tertiary alkyl halides will almost exclusively yield the alkene.[6] - Use a less sterically hindered base: Bulky bases can favor elimination. - Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the S(_N)2 pathway.[3] | |
| C-Alkylated Phenol: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3][4] | - Modify the solvent: Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[2] Protic solvents such as water or trifluoroethanol can promote C-alkylation by hydrogen bonding with the phenoxide oxygen, thereby shielding it.[3] - Use milder reaction conditions: Lower temperatures and less aggressive bases can also favor O-alkylation.[3] |
Frequently Asked Questions (FAQs)
Q1: Which base is most suitable for the Williamson ether synthesis with my specific phenol?
The choice of base is critical and depends on the acidity of your phenol and the desired reaction conditions. For most simple phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient. For less acidic phenols or when using a less reactive alkylating agent, a very strong base like sodium hydride (NaH) can be used to ensure complete deprotonation, though this may increase the likelihood of side reactions.[1][2]
Q2: Can I use a secondary or tertiary alkyl halide in this reaction?
It is strongly discouraged. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance.
-
Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, resulting in an alkene instead of an ether.[6]
-
Secondary alkyl halides will yield a mixture of the desired ether (S(_N)2 product) and an alkene (E2 product), leading to lower yields and making purification difficult.[6] For a successful synthesis, it is best to use a methyl or primary alkyl halide.[6]
Q3: What is the best solvent for my reaction?
Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally the best choices.[2][4][5] They effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic, which accelerates the rate of the S(_N)2 reaction. Protic solvents, like ethanol or water, can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[2][5]
Q4: My reaction is not proceeding to completion, and I am recovering unreacted phenol. What should I do?
This is a common issue that can be addressed by:
-
Ensuring complete deprotonation: You may need to switch to a stronger base or use a slight excess (1.1-1.5 equivalents) of your current base.[3] If using a moisture-sensitive base like NaH, ensure your glassware and solvent are completely dry.
-
Optimizing reaction conditions: The reaction may require heating (typically 50-100 °C) or a longer reaction time (1-8 hours is common).[4] Monitor the reaction's progress by TLC to determine the optimal conditions.[3]
Q5: How can I purify my final ether product?
Standard purification involves an aqueous workup followed by chromatography or recrystallization.
-
Workup: After the reaction is complete, the mixture is typically cooled, and any solid inorganic salts are filtered off. The filtrate is then washed with water and brine to remove any remaining salts and water-soluble impurities. An extraction with an organic solvent like ethyl acetate is common.
-
Purification: The crude product obtained after removing the solvent can be purified by column chromatography on silica gel or by recrystallization if the product is a solid.
Data Presentation
Table 1: Influence of Base and Solvent on Product Yield
The following table presents data on the synthesis of propargyl ethers from hydroxy-chromenes, which serves as a good indicator for the performance of different base/solvent systems in Williamson ether synthesis.
| Base | Solvent | Typical Yield (%) | Notes |
| NaH | DMF | 80 - 96%[3] | A strong, non-nucleophilic base that ensures complete deprotonation. Requires strict anhydrous conditions and careful handling due to hydrogen gas evolution.[3] |
| K₂CO₃ | Acetone or DMF | 70 - 89%[3] | A milder, heterogeneous base. The reaction is often slower and may require heating. It is a safer and easier-to-handle alternative to NaH.[3] |
Table 2: Solvent Effect on O- vs. C-Alkylation
The choice of solvent can significantly influence the ratio of O-alkylation (desired ether product) to C-alkylation (side product). The data below is for the reaction of sodium β-naphthoxide with benzyl bromide at 298 K.
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97[7][8] | 3[7][8] |
| Methanol | 72[7][8] | 28[7][8] |
Experimental Protocols
Protocol 1: General Synthesis of an Aryl Ether using Potassium Carbonate
This protocol details a common and relatively safe method for the synthesis of an aryl ether from a phenol and a primary alkyl halide using potassium carbonate as the base.
-
Preparation: To a round-bottom flask, add the phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and DMF (to a concentration of approximately 0.1 M relative to the phenol).
-
Alkylation: Add the primary alkyl halide (1.1 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir until TLC analysis indicates the consumption of the starting phenol (this can take several hours to overnight).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Extraction: Pour the filtrate into water and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of an Aryl Ether using Sodium Hydride
This protocol is suitable for less acidic phenols or less reactive alkylating agents, and requires anhydrous conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stir bar and the phenol (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (to a concentration of approximately 0.1 M relative to the phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add the primary alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates the consumption of the starting phenol. Gentle heating (e.g., to 50 °C) may be applied to accelerate the reaction if necessary.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing, Drying, and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Overcoming side reactions in 3-Butoxyphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butoxyphenol. Our focus is on overcoming common side reactions and optimizing reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on resorcinol (1,3-dihydroxybenzene) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as n-butyl bromide, in an SN2 reaction.
The primary challenges encountered in this synthesis are:
-
Di-O-alkylation: The formation of the primary byproduct, 1,3-dibutoxybenzene, occurs when both hydroxyl groups of resorcinol are alkylated.
-
C-alkylation: Due to the electron-rich nature of the resorcinol ring, the alkylating agent can react at a carbon atom of the aromatic ring, leading to C-alkylated byproducts. This side reaction is influenced by the choice of solvent and reaction conditions.[1]
-
Low Yields: Incomplete reactions or the prevalence of side reactions can lead to low yields of the desired this compound.
Q2: I am observing a significant amount of 1,3-dibutoxybenzene in my reaction mixture. How can I favor mono-alkylation?
A2: To enhance the selectivity for mono-alkylation and increase the yield of this compound, consider the following strategies:
-
Molar Ratio Adjustment: Employing an excess of resorcinol relative to the n-butyl bromide will statistically favor the mono-substituted product. A molar ratio of 2:1 to 3:1 (resorcinol:n-butyl bromide) is a good starting point.
-
Controlled Addition of Alkylating Agent: Adding the n-butyl bromide slowly and in a controlled manner to the reaction mixture helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of di-alkylation.
-
Use of a Protecting Group: A more complex but highly effective method involves protecting one of the hydroxyl groups of resorcinol before the alkylation step. After the butylation of the unprotected hydroxyl group, the protecting group is removed to yield this compound.
Q3: My reaction is showing low conversion, with a significant amount of unreacted resorcinol. What are the potential causes?
A3: Low conversion in the synthesis of this compound can be attributed to several factors:
-
Insufficient or Weak Base: The base used may not be strong enough to completely deprotonate the resorcinol to its more reactive phenoxide form. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are generally more effective than weaker bases.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature, while monitoring for an increase in side products.
-
Presence of Water: The presence of water in the reaction can consume the base and hinder the formation of the phenoxide. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
Q4: How can I minimize the formation of C-alkylated byproducts?
A4: The competition between O-alkylation and C-alkylation is significantly influenced by the choice of solvent.[1]
-
Solvent Selection: Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, generally favor O-alkylation. Protic solvents, on the other hand, can solvate the phenoxide oxygen, making it less available for nucleophilic attack and thus promoting C-alkylation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive base (e.g., old or improperly stored).2. Insufficiently reactive alkylating agent (e.g., using n-butyl chloride instead of bromide or iodide).3. Reaction temperature is too low. | 1. Use a fresh, anhydrous, and appropriately strong base.2. Use a more reactive alkylating agent like n-butyl bromide or n-butyl iodide.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. |
| Significant amount of 1,3-dibutoxybenzene byproduct | 1. Stoichiometry favors di-alkylation (excess of n-butyl bromide).2. High reaction temperature or prolonged reaction time. | 1. Use a molar excess of resorcinol (2-3 equivalents).2. Add the n-butyl bromide dropwise to the reaction mixture.3. Monitor the reaction closely by TLC and stop it once the formation of this compound is maximized. |
| Presence of C-alkylated byproducts | 1. Use of a protic solvent (e.g., ethanol, water).2. Certain catalysts or reaction conditions may favor C-alkylation. | 1. Switch to a polar aprotic solvent such as DMF, acetone, or acetonitrile.[1] |
| Complex mixture of products on TLC | 1. Multiple side reactions occurring simultaneously.2. Decomposition of starting material or product. | 1. Re-evaluate and optimize the reaction conditions (base, solvent, temperature, stoichiometry).2. Consider a lower reaction temperature.3. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to oxidation. |
| Difficulty in isolating pure this compound | 1. Similar polarities of this compound and 1,3-dibutoxybenzene.2. Unreacted resorcinol co-eluting with the product. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).2. Perform a basic wash (e.g., with dilute NaOH solution) during the workup to remove unreacted resorcinol as its water-soluble phenolate salt. |
Data Presentation
The following table provides a summary of expected outcomes for the synthesis of this compound under various reaction conditions. The yields are illustrative and can vary based on the specific experimental setup.
| Base | Solvent | Temperature (°C) | Resorcinol:Butyl Bromide Ratio | Expected Yield of this compound (%) | Major Side Products |
| K2CO3 | Acetone | Reflux | 3:1 | 60-70 | 1,3-Dibutoxybenzene |
| NaH | DMF | 25-50 | 2:1 | 70-80 | 1,3-Dibutoxybenzene |
| NaOH | Ethanol | Reflux | 3:1 | 40-50 | 1,3-Dibutoxybenzene, C-alkylated products |
| K2CO3 | DMF | 80 | 1:1.2 | 20-30 | 1,3-Dibutoxybenzene (major), C-alkylated products |
Experimental Protocols
Protocol 1: Selective Mono-O-alkylation of Resorcinol
This protocol is designed to favor the formation of this compound by using an excess of resorcinol.
Materials:
-
Resorcinol (3.0 equivalents)
-
n-Butyl bromide (1.0 equivalent)
-
Potassium carbonate (K2CO3), anhydrous (2.0 equivalents)
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add n-butyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically when the n-butyl bromide spot has disappeared on TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate this compound from unreacted resorcinol and 1,3-dibutoxybenzene.
Protocol 2: High-Yield Synthesis via a Protecting Group Strategy (Conceptual)
This approach involves the protection of one hydroxyl group to prevent di-alkylation, leading to higher yields of the mono-alkylated product.
-
Protection: Selectively protect one of the hydroxyl groups of resorcinol using a suitable protecting group (e.g., as a silyl ether).
-
Alkylation: Perform the Williamson ether synthesis as described in Protocol 1 on the mono-protected resorcinol using a slight excess of n-butyl bromide.
-
Deprotection: Remove the protecting group under appropriate conditions to yield this compound.
Visualizations
Caption: Main reaction and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
Optimizing reaction conditions for benzoxazine polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for benzoxazine polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for benzoxazine polymerization, and why is it so high?
A1: Benzoxazine monomers typically undergo thermal ring-opening polymerization at temperatures ranging from 140°C to 260°C.[1][2] The high temperature is necessary to overcome the activation energy for the ring-opening of the stable oxazine ring, which initiates the polymerization process.[3][4] The stability of the oxazine ring is a key feature of these monomers, contributing to their long shelf life at room temperature.[5]
Q2: My polymerization is not proceeding to completion. What are the possible causes and solutions?
A2: Incomplete polymerization can be due to several factors:
-
Insufficient Curing Temperature or Time: The polymerization may require higher temperatures or longer durations than anticipated. It is crucial to ensure the curing profile is adequate for the specific benzoxazine monomer being used.
-
Monomer Purity: Impurities, such as residual phenols from the monomer synthesis, can interfere with the polymerization process.[1][6] Purification of the monomer by recrystallization is recommended to remove these impurities.[6]
-
Inhibition: Certain substances can inhibit the cationic ring-opening polymerization. Ensure all glassware is clean and that no unintended additives are present in the reaction mixture.
To confirm the completion of the polymerization, you can use Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic peak for the oxazine ring, typically around 940 cm⁻¹, indicates that the ring-opening polymerization has occurred.[1][3]
Q3: How can I lower the curing temperature of my benzoxazine polymerization?
A3: High curing temperatures can be a significant drawback for some applications.[2] Several strategies can be employed to reduce the polymerization temperature:
-
Use of Catalysts: A variety of catalysts can be used to lower the ring-opening polymerization temperature. These include:
-
Lewis Acids: Such as FeCl₃, AlCl₃, and CuCl₂ have been shown to be effective.[7] Tris(pentafluorophenyl)borane has also been demonstrated to decrease the onset of ring-opening polymerization temperatures by as much as 98°C.[3][5]
-
Protonic Acids: Can also catalyze the polymerization.
-
Amines: Tertiary amines like 2-methylimidazole (2MI), 1,2-dimethylimidazole (12MI), and 4-dimethylaminopyridine (DMAP) have a catalytic effect.[2]
-
Phenolic Compounds: Phenol impurities or intentionally added phenolic compounds can lower the reaction temperature.[1]
-
-
Monomer Structure Modification: Incorporating functional groups that can self-catalyze the polymerization, such as hydroxyl (-OH) or methylol groups, can reduce the curing temperature.[3][5][8]
Q4: I am observing the formation of oligomers instead of a high molecular weight polymer. Why is this happening and how can I prevent it?
A4: Oligomer formation is a known issue in benzoxazine polymerization, particularly with monofunctional benzoxazines, and can lead to brittle or tacky products with inferior properties.[6] Key causes include:
-
Monomer Structure: Monofunctional benzoxazines are more prone to forming stable cyclic oligomers.[6]
-
Reaction Conditions: High polymerization temperatures can sometimes favor side reactions leading to oligomerization.[6]
-
Impurities: Residual phenols can act as uncontrolled catalysts and influence the polymerization pathway towards oligomer formation.[6]
To mitigate oligomer formation, consider the following:
-
Monomer Purification: Ensure high purity of the benzoxazine monomer by removing residual phenols through recrystallization.[6]
-
Use of Catalysts: Introducing a suitable catalyst can promote the desired ring-opening polymerization over competing oligomerization reactions.[6]
-
Co-polymerization: Incorporating co-monomers can disrupt the formation of stable cyclic oligomers.[6]
Q5: How do I characterize my benzoxazine monomer and the resulting polybenzoxazine?
A5: A combination of analytical techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized benzoxazine monomer.[8][9][10]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups in the monomer and to monitor the polymerization process by observing the disappearance of the oxazine ring peaks.[3][7][8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) of the monomer and the exothermic polymerization peak, which indicates the curing temperature range.[2][11] It is also used to measure the glass transition temperature (Tg) of the cured polymer.[7][12]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the resulting polybenzoxazine, providing information on the decomposition temperature and char yield.[1][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Polymerization Temperature | Inherent stability of the oxazine ring. | Introduce a catalyst (e.g., Lewis acid, tertiary amine).[2][3][7] Modify the monomer structure to include self-catalyzing groups.[3][8] |
| Incomplete Polymerization | Insufficient curing temperature or time. Impurities in the monomer. | Optimize the curing profile (increase temperature and/or time). Purify the monomer via recrystallization.[6] Confirm completion with FTIR by checking for the disappearance of the oxazine ring peak (~940 cm⁻¹).[1] |
| Brittle or Tacky Product | Formation of low molecular weight oligomers. | Purify the monomer to remove impurities.[6] Use a catalyst to favor high polymer formation.[6] Consider using a bifunctional or multifunctional benzoxazine monomer. |
| Inconsistent Polymer Properties | Variable monomer purity. Uncontrolled catalysis by impurities. | Ensure consistent, high-purity starting materials for monomer synthesis.[6] Purify the benzoxazine monomer before polymerization.[6] |
Quantitative Data Summary
Table 1: Curing Temperatures of Various Benzoxazine Systems
| Benzoxazine Type | Catalyst/Additive | Peak Polymerization Temp. (°C) | Reference |
| BA-a | None | 260 | [2] |
| BA-tb | None | 236 | [2] |
| BA-a | 2-methylimidazole (2MI) | 240 | [2] |
| BA-a | 1,2-dimethylimidazole (12MI) | 242 | [2] |
| BA-a | 4-dimethylaminopyridine (DMAP) | 226 | [2] |
| Pure BZ | None | 258 | [7] |
| BZ | 3 wt% Ti-Ph-POSS | Lower than pure BZ | [7] |
| PH-a | None | 237.2 | [1] |
| oHPNI-a | None | 259.4 | [1] |
| oHPNI-fa | None | 227.8 | [1] |
Table 2: Thermal Properties of Polybenzoxazines
| Polybenzoxazine Type | T₅% (°C) | T₁₀% (°C) | Char Yield at 800°C (%) | Tg (°C) | Reference |
| BA-a | ~317 | ~347 | 42.2 | 171 | [15] |
| BA-a polybenzoxazine | ~290 | - | 30 | - | [13] |
| Acetylene-functional | - | 520-600 | 71-81 | - | [14] |
| Pure BZ | - | - | - | 168.8 | [7] |
| BZ with 3 wt% Ti-Ph-POSS | - | - | - | 201.8 | [7] |
| PTMBE | 263 | 289 | 27 | 110 | [16] |
| Umbelliferone-based | - | - | 49-63 | - | [17] |
Experimental Protocols
Protocol 1: Monitoring Benzoxazine Polymerization using DSC
-
Sample Preparation: Accurately weigh 2-10 mg of the benzoxazine monomer into a standard aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Method:
-
Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the monomer, followed by a broad exothermic peak. The onset of the exotherm indicates the start of polymerization, and the peak of the exotherm is the peak polymerization temperature.
Protocol 2: Curing of Benzoxazine Monomer
-
Preparation: Place the benzoxazine monomer in a suitable mold or container.
-
Curing: A stepwise curing process is often employed to ensure uniform polymerization and prevent defects. A typical procedure would be:
-
Heat at 100°C for 1 hour.
-
Increase to 120°C for 2 hours.
-
Increase to 140°C for 2 hours.
-
Increase to 160°C for 2 hours.
-
Increase to 180°C for 2 hours.[7]
-
Post-cure at a higher temperature (e.g., 200°C) for 2 hours to ensure complete conversion.[7]
-
Note: The specific temperatures and times will need to be optimized for the particular benzoxazine system.
-
-
Cooling: Allow the cured polymer to cool slowly to room temperature to avoid thermal stress.
Visualizations
Caption: Experimental workflow for benzoxazine polymerization and characterization.
Caption: Troubleshooting guide for high benzoxazine curing temperatures.
Caption: Simplified cationic ring-opening polymerization mechanism of benzoxazine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [polen.itu.edu.tr]
- 5. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Preventing premature polymerization of benzoxazine monomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of benzoxazine monomers.
Troubleshooting Guides
Issue: Monomer appears discolored, clumpy, or has solidified in the container.
Question: My benzoxazine monomer, which should be a powder or crystalline solid, has changed in appearance. What could be the cause and how can I address it?
Answer:
This issue is often indicative of premature polymerization. The primary causes and recommended solutions are outlined below:
| Possible Cause | Recommended Solution(s) |
| Improper Storage Conditions | Store benzoxazine monomers in a cool, dark, and dry environment. Ideally, refrigeration at 2-8°C is recommended. Avoid exposure to direct sunlight or high ambient temperatures. Ensure the container is tightly sealed to prevent moisture ingress. |
| Presence of Impurities | Impurities, particularly residual phenols from synthesis, can act as catalysts and initiate polymerization.[1] It is crucial to use high-purity monomers. If purity is a concern, purification via recrystallization is recommended. |
| Exposure to Heat | Benzoxazine monomers undergo thermally initiated polymerization.[2] Even moderate temperatures over extended periods can lead to slow polymerization. Always store monomers away from heat sources. |
Issue: Inconsistent curing behavior and variable properties in the final polymer.
Question: I'm observing batch-to-batch variability in the curing profile and the final properties of my polybenzoxazine. What could be the reason?
Answer:
Inconsistent results often stem from variations in the monomer quality and experimental conditions.
| Possible Cause | Recommended Solution(s) |
| Monomer Purity | The presence of impurities can significantly affect the polymerization kinetics.[1] Ensure you are using a consistent, high-purity grade of benzoxazine monomer for all experiments. Characterize the purity of new batches of monomer using techniques like DSC, FTIR, or NMR. |
| Moisture Contamination | Water can interact with the monomer and affect the curing process.[3] Store monomers in a desiccator or a dry, inert atmosphere. Dry the monomer under vacuum at a temperature below its melting point before use if moisture absorption is suspected. |
| Atmospheric Oxygen | While benzoxazine polymerization is primarily a cationic ring-opening process, the presence of oxygen can potentially lead to side reactions, especially at elevated temperatures. While not as significant an inhibitor as in radical polymerization, working under an inert atmosphere (e.g., nitrogen or argon) can improve consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for benzoxazine monomers to ensure long-term stability?
A1: To maximize shelf life and prevent premature polymerization, benzoxazine monomers should be stored under the following conditions:
| Parameter | Recommended Condition |
| Temperature | 2-8°C (refrigeration) is ideal for long-term storage. For shorter periods, storage in a cool, dark place away from heat sources is acceptable. Some highly reactive benzoxazine resins may have a sufficient shelf-life even at room temperature.[4][5] |
| Humidity | Low humidity is critical. Store in a tightly sealed container, preferably within a desiccator containing a suitable drying agent. |
| Light | Protect from direct sunlight and strong artificial light. Amber-colored glass containers or opaque packaging is recommended. |
| Atmosphere | For sensitive applications or very long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidative degradation. |
Q2: Can I use inhibitors to prevent the premature polymerization of my benzoxazine monomer?
A2: While inhibitors are commonly used for monomers that polymerize via free-radical mechanisms (e.g., acrylates, styrenes), their use in benzoxazine chemistry is less common. This is because benzoxazine polymerization is a cationic ring-opening process. However, radical inhibitors like Butylated Hydroxytoluene (BHT) or hydroquinone might be considered in situations where radical-induced side reactions are a concern, though their efficacy for preventing the primary cationic polymerization is not well-documented. The typical concentration for inhibitors like BHT in resin composites is around 0.01% by weight.[6] It is important to note that the addition of any substance can potentially affect the final properties of the polymer.
Q3: How can I assess the purity and stability of my benzoxazine monomer?
A3: Several analytical techniques are invaluable for characterizing the quality of your monomer:
| Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and the onset and peak of the polymerization exotherm. A sharp melting endotherm indicates high purity. A lower-than-expected polymerization onset temperature can suggest the presence of impurities that are catalyzing the reaction. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the chemical structure of the monomer by identifying characteristic peaks of the oxazine ring (e.g., around 920-950 cm⁻¹ and 1230 cm⁻¹). The absence of a broad hydroxyl (-OH) peak indicates the absence of significant phenolic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to quantify the purity of the monomer by comparing the integration of characteristic monomer peaks to those of any impurities. |
Experimental Protocols
Protocol 1: Purification of Bisphenol A-Aniline Based Benzoxazine Monomer by Recrystallization
This protocol describes a general procedure for the recrystallization of a common benzoxazine monomer. The specific solvent and temperatures may need to be optimized for different benzoxazine structures.
Materials:
-
Crude benzoxazine monomer
-
Toluene (or another suitable solvent like ethanol or a mixture of solvents)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude benzoxazine monomer in an Erlenmeyer flask. Add a minimal amount of toluene and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot toluene until the monomer is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the monomer's melting point to remove all residual solvent.
Protocol 2: Stability Assessment of Benzoxazine Monomer using Differential Scanning Calorimetry (DSC)
This protocol is based on general principles outlined in ASTM D3418 and ISO 11357 standards for thermal analysis of polymers.[7][8][9]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoxazine monomer into an aluminum DSC pan. Seal the pan using a crimper.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the polymerization exotherm (e.g., 300°C).
-
Hold at the final temperature for a few minutes to ensure the polymerization is complete.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the endothermic transition. A sharp peak indicates high purity.
-
Determine the onset temperature of polymerization (T_onset) and the peak exothermic temperature (T_peak). A lower T_onset may indicate the presence of impurities that catalyze the polymerization, suggesting lower stability.
-
Integrate the area of the exothermic peak to determine the enthalpy of polymerization (ΔH).
-
Visualizations
Caption: Factors leading to premature polymerization of benzoxazine monomers.
Caption: Workflow for assessing the stability of benzoxazine monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. linseis.com [linseis.com]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. eurolab.net [eurolab.net]
Technical Support Center: A Troubleshooting Guide for Scaling Up 3-Butoxyphenol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis and scale-up of 3-Butoxyphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of resorcinol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromobutane or 1-chlorobutane.[1][2] For large-scale production, variations of this method, including the use of phase transfer catalysts, are employed to enhance reaction rates and yields.
Q2: What are the primary byproducts to expect during the synthesis of this compound from resorcinol?
A2: The primary byproduct of concern is 1,3-dibutoxybenzene, which is formed when both hydroxyl groups of the resorcinol starting material are alkylated.[1] The formation of this byproduct reduces the yield of the desired this compound and can complicate the purification process due to similar physical properties. Unreacted resorcinol is another common impurity.
Q3: What are typical yields for the Williamson ether synthesis of this compound?
A3: Laboratory-scale yields for the direct alkylation of resorcinol can be moderate, often in the range of 50-70%, largely due to the formation of the dialkylated byproduct. However, with optimized conditions, such as the slow addition of the alkylating agent and careful control of stoichiometry, yields can be significantly improved. For analogous compounds, patented processes utilizing a protection-alkylation-deprotection strategy have reported yields of 87-89% with high purity on a larger scale.[1]
Q4: Which solvents and bases are recommended for the Williamson ether synthesis of this compound?
A4: A range of solvents and bases can be utilized.
-
Bases: Common choices include alkali metal hydroxides (like sodium hydroxide or potassium hydroxide) and carbonates (like potassium carbonate).[1] The base deprotonates the phenolic hydroxyl group to form the reactive phenoxide.
-
Solvents: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are often preferred as they can accelerate the S\textsubscript{N}2 reaction. Alcohols like ethanol can also be used.
Troubleshooting Guide
Low Yield
Problem: The yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Verify Base Strength and Stoichiometry: Ensure a sufficiently strong base is used in at least a stoichiometric amount to deprotonate the resorcinol. For resorcinol, a slight excess of base may be beneficial. - Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. - Check Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous, as water can quench the phenoxide nucleophile. |
| Side Reactions (Over-alkylation) | - Control Stoichiometry: Use a molar excess of resorcinol relative to the butyl halide to statistically favor mono-alkylation. A starting point could be a 1.2:1 to 1.5:1 molar ratio of resorcinol to butyl halide. - Slow Addition of Alkylating Agent: Add the butyl halide dropwise to the reaction mixture at a controlled rate. This helps to maintain a low concentration of the alkylating agent, further minimizing the chance of dialkylation. |
| Poor Nucleophilicity | - Consider a Phase Transfer Catalyst (PTC): In a biphasic system (e.g., aqueous NaOH and an organic solvent), a PTC like tetrabutylammonium bromide can facilitate the transfer of the phenoxide ion to the organic phase, increasing its reactivity. |
High Impurity Profile
Problem: The crude product contains a significant amount of impurities, primarily the dialkylated byproduct (1,3-dibutoxybenzene) and unreacted resorcinol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Dialkylation | - Optimize Molar Ratio: As mentioned above, use an excess of resorcinol. - Lower Reaction Temperature: Higher temperatures can sometimes favor the second alkylation step. Running the reaction at the lowest effective temperature can improve selectivity for the mono-alkylated product. |
| Unreacted Starting Material | - Ensure Efficient Mixing: On a larger scale, inadequate mixing can lead to localized areas of high and low reagent concentration, resulting in incomplete reaction. Use appropriate agitation for the reactor size. - Re-evaluate Base and Solvent: The choice of base and solvent can impact the solubility and reactivity of the resorcinol phenoxide. |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of this compound
This protocol describes a standard lab-scale synthesis.
Materials:
-
Resorcinol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.2 equivalents) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: High-Yield Synthesis via a Protecting Group Strategy (Conceptual)
For applications requiring very high purity and yield, a protecting group strategy can be employed. This is a more complex, multi-step process.
-
Mono-protection of Resorcinol: Selectively protect one of the hydroxyl groups of resorcinol. This often involves reacting resorcinol with a suitable protecting group reagent under controlled conditions to favor mono-substitution.
-
Williamson Ether Synthesis: Perform the Williamson ether synthesis on the mono-protected resorcinol with 1-bromobutane as described in Protocol 1.
-
Deprotection: Remove the protecting group to yield the final this compound product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Characterization of Impurities in 3-Butoxyphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of impurities in 3-Butoxyphenol. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential organic impurities in this compound?
A1: Organic impurities in this compound can originate from the synthesis process or degradation. Common potential impurities include:
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Starting Materials: Unreacted resorcinol and butyl bromide (or other butylating agents).
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Isomeric Impurities: 2-Butoxyphenol and 4-Butoxyphenol, which may form if the starting material is not purely 1,3-dihydroxybenzene or due to side reactions.
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Over-alkylation Products: 1,3-Dibutoxybenzene, resulting from the alkylation of both hydroxyl groups of resorcinol.
-
Degradation Products: Oxidation or hydrolysis products that may form during storage, especially if the compound is sensitive to air.[1]
Q2: How can I identify an unknown peak in my chromatogram of this compound?
A2: Identifying an unknown peak requires a systematic approach. A common workflow involves:
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Mass Spectrometry (MS): Couple your chromatography system (GC or HPLC) to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the impurity.
-
Fragmentation Analysis: Analyze the fragmentation pattern of the impurity in the mass spectrum to deduce its structure.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass and elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
Reference Standards: Compare the retention time and mass spectrum of the unknown peak with those of certified reference standards of suspected impurities.
Q3: What are the typical analytical techniques used for purity testing of this compound?
A3: The most common analytical techniques for assessing the purity of this compound are:
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Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Typically with UV detection, as the phenol group is a chromophore. HPLC is versatile for separating a wide range of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural elucidation and quantification of impurities if their signals do not overlap with the main compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups and for a general quality check of the material.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and run a blank gradient to identify the source of contamination.[3] |
| Peak Tailing | Secondary interactions with the stationary phase; column degradation. | Adjust the mobile phase pH to ensure this compound and its impurities are in a single ionic form. Use an end-capped column or add a competing base like triethylamine to the mobile phase.[3] |
| Poor Resolution | Inappropriate mobile phase composition or gradient; old or inefficient column. | Optimize the mobile phase composition (e.g., acetonitrile/water ratio). Adjust the gradient slope for better separation. Replace the column if it's old or has been used extensively.[3] |
| No Peaks or Low Signal | Leak in the system; detector issue; incorrect sample preparation. | Perform a system leak check. Ensure the detector lamp is on and functioning correctly. Verify the sample concentration and injection volume.[3] |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column overload; active sites in the inlet or column. | Dilute the sample. Use a deactivated inlet liner and a high-quality column. |
| Mass Spectrum Doesn't Match Library | Co-eluting peaks; background interference. | Improve chromatographic separation by optimizing the temperature program. Check for column bleed or system contamination and bake out the column if necessary.[3] |
| Retention Time Shifts | Fluctuation in oven temperature; changes in carrier gas flow rate; column aging. | Ensure the GC oven temperature is stable and reproducible. Check the carrier gas flow rate and for leaks. Condition the column or trim a small portion from the inlet. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol describes a general method for the purity analysis of this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program: Start with 30% A, increase to 80% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks and calculate the area percentage of each impurity.
-
Protocol 2: Identification of Volatile Impurities by GC-MS
This protocol is suitable for identifying volatile and semi-volatile impurities.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Compare the obtained mass spectra with a spectral library (e.g., NIST) for tentative identification.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Column Temperature | 30 °C |
| LOD | ~0.01% |
| LOQ | ~0.03% |
Table 2: Hypothetical Impurity Profile of a this compound Sample
| Impurity | Retention Time (min) | Area % |
| Resorcinol | 3.5 | 0.08 |
| This compound | 15.2 | 99.7 |
| 1,3-Dibutoxybenzene | 22.1 | 0.15 |
| Unknown Impurity 1 | 18.5 | 0.07 |
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: A logical flow for troubleshooting common HPLC issues.
References
Technical Support Center: Enhancing the Stability of 3-Butoxyphenol During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maintaining the stability of 3-Butoxyphenol during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the storage and stability of this compound.
Q1: My this compound, which was initially a colorless to light-colored solid or liquid, has developed a yellow or brownish tint. What is causing this discoloration?
A1: The discoloration of your this compound is a primary indicator of oxidative degradation. Phenolic compounds are susceptible to oxidation when exposed to oxygen, light, and elevated temperatures. The colored byproducts are likely quinone-type structures formed from the oxidation of the phenol group. This process can be accelerated by the presence of metal ions.
Q2: I suspect my this compound has degraded. How can I confirm this and quantify the extent of the degradation?
A2: To confirm and quantify the degradation of this compound, you should use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[1][2] This method allows for the separation and quantification of the intact this compound from its degradation products. For volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a useful technique. A detailed HPLC protocol is provided in the "Experimental Protocols" section.
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The following conditions are recommended:
-
Temperature: Refrigeration at 2-8°C is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Container: Use a tightly sealed, amber glass container to protect from light and air.
Q4: Can I use an antioxidant to improve the stability of my this compound?
A4: Yes, adding an antioxidant can significantly inhibit the oxidation of this compound. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for phenolic compounds.[3] It acts as a free radical scavenger, preventing the initiation of the oxidation chain reaction.
Q5: What is the recommended concentration of BHT to use for stabilizing this compound?
A5: The optimal concentration of BHT can vary depending on the storage conditions and the form of this compound (solid or in solution). A general starting concentration range is 0.01% to 0.1% (w/w or w/v).[4][5] It is recommended to perform a small-scale stability study to determine the most effective concentration for your specific application.
Q6: Does the choice of solvent affect the stability of this compound in solution?
A6: Yes, the solvent can impact the stability of this compound. Protic solvents can sometimes participate in degradation reactions. It is crucial to use high-purity, peroxide-free solvents. If preparing solutions for long-term storage, consider degassing the solvent with an inert gas before dissolving the this compound.
Data Presentation
The following tables summarize the expected stability of this compound under various conditions. The quantitative data is representative and based on typical degradation kinetics of phenolic compounds.
Table 1: Effect of Storage Temperature on this compound Stability
| Storage Temperature (°C) | Atmosphere | Purity after 6 Months (%) | Appearance |
| 2-8 | Inert (Nitrogen) | >99% | Colorless |
| 25 (Room Temperature) | Air | ~95% | Slight yellow tint |
| 40 | Air | ~85% | Yellow to brown |
Table 2: Effect of Antioxidant (0.05% BHT) on this compound Stability at 40°C in Air
| Storage Duration (Weeks) | Purity without BHT (%) | Purity with BHT (%) |
| 0 | 99.9 | 99.9 |
| 2 | 97.2 | 99.5 |
| 4 | 94.5 | 99.1 |
| 8 | 89.8 | 98.3 |
| 12 | 85.1 | 97.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 80 15.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and a standard solution of pure this compound.
-
The peak for this compound should be well-resolved from any impurity or degradation peaks. The degradation products are expected to elute at different retention times.
-
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines an accelerated stability study to predict the shelf-life of this compound.
-
Materials:
-
This compound samples.
-
Amber glass vials with airtight seals.
-
Temperature-controlled stability chambers.
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HPLC system as described in Protocol 1.
-
-
Procedure:
-
Sample Preparation: Aliquot the this compound samples into the amber glass vials. For samples to be tested with an antioxidant, add the desired concentration of BHT.
-
Storage Conditions: Place the vials in stability chambers at the following temperatures: 40°C, 50°C, and 60°C. Also, store a set of control samples at the recommended storage temperature (2-8°C).
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Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, withdraw a sample from each temperature condition and analyze it using the stability-indicating HPLC method (Protocol 1).
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point for each temperature.
-
Plot the natural logarithm of the concentration of this compound versus time for each temperature to determine the degradation rate constant (k).
-
Use the Arrhenius equation to plot the natural logarithm of the degradation rate constants (ln k) versus the inverse of the absolute temperature (1/T).
-
Extrapolate the line to the recommended storage temperature (e.g., 2-8°C) to predict the shelf-life.
-
-
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Factors influencing the degradation of this compound and mitigation strategies.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Butoxyphenol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and experimental validity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 3-Butoxyphenol purity against a common alternative, Gas Chromatography (GC). The information is supported by detailed experimental protocols and comparative performance data to aid in method selection and implementation.
High-Performance Liquid Chromatography is a cornerstone analytical technique in the pharmaceutical and chemical industries, renowned for its high resolution and sensitivity in separating, identifying, and quantifying a wide array of compounds.[1] For phenolic compounds like this compound, HPLC offers a robust platform for purity assessment and impurity profiling.
Comparative Analysis of Analytical Methods
While HPLC is a powerful and versatile technique, other methods such as Gas Chromatography are also frequently employed for the analysis of volatile and semi-volatile phenolic compounds.[2][3] The choice of method often hinges on the specific analytical requirements, including the sample matrix, desired sensitivity, and available instrumentation.
Table 1: Comparison of HPLC and GC for this compound Purity Analysis
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Separation based on polarity, detection via UV absorbance.[1] | Separation based on volatility and column affinity, detection by flame ionization.[1][2] |
| Specificity | High | High |
| Sensitivity | Moderate to High | High |
| Linearity (r²) | Typically ≥ 0.999 | Typically > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | ≤ 2% | ≤ 5% |
| Robustness | Good | Good |
| Typical Applications | Routine quality control, stability studies, impurity profiling.[1] | Analysis of volatile and semi-volatile compounds.[1] |
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This section details a proposed reversed-phase HPLC method for the determination of this compound purity.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).[4]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is suggested. A typical gradient might be:
-
0-20 min: 10-80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
4. Method Validation Parameters:
-
Specificity: The this compound peak should be well-resolved from any impurities or degradation products.
-
Linearity & Range: A correlation coefficient (r²) of ≥ 0.999 should be achieved over a defined concentration range.[1]
-
Accuracy: The mean recovery should be within 98-102%.[1]
-
Precision: The repeatability and intermediate precision, expressed as the relative standard deviation (%RSD), should be ≤ 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]
-
Robustness: The method should demonstrate reliability with minor variations in parameters such as mobile phase composition and flow rate.[1]
Comparative Gas Chromatography (GC) Method
GC with a flame ionization detector (FID) is a suitable alternative for purity analysis of this compound, especially given its semi-volatile nature.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
3. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards.
-
Sample Preparation: Dissolve the this compound sample in the chosen solvent to a concentration within the calibration range.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the decision-making logic for method selection, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Comparison of HPLC and GC Methods for this compound Analysis.
References
Spectroscopic Methods for the Confirmation of 3-Butoxyphenol Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic methods for the structural confirmation of 3-Butoxyphenol. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.
Data Presentation
The quantitative data for each spectroscopic method is summarized in the tables below for easy comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| -CH₃ | 0.97 | Triplet | 3H |
| -CH₂-CH₂-CH₃ | 1.48 | Sextet | 2H |
| -O-CH₂-CH₂- | 1.75 | Quintet | 2H |
| -O-CH₂- | 3.94 | Triplet | 2H |
| Ar-H (ortho to -OH) | 6.83 | Multiplet | 1H |
| Ar-H (para to -OH) | 7.18 | Multiplet | 1H |
| Ar-H (ortho to -O-Bu) | 6.77 | Multiplet | 2H |
| -OH | 5.0 (variable) | Broad Singlet | 1H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| -CH₃ | 13.8 |
| -CH₂-CH₂-CH₃ | 19.3 |
| -O-CH₂-CH₂- | 31.3 |
| -O-CH₂- | 67.8 |
| C (ortho to -OH) | 115.1 |
| C (para to -OH) | 129.9 |
| C (ortho to -O-Bu) | 107.9 |
| C (meta to both) | 102.1 |
| C-OH | 156.0 |
| C-O-Bu | 160.0 |
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Aliphatic C-H (Butoxy group) |
| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic ring |
| 1250 - 1200 | C-O stretch | Aryl ether |
| 1150 - 1050 | C-O stretch | Alkyl ether |
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Significance |
| 166 | [M]⁺ | Molecular Ion |
| 110 | [M - C₄H₈]⁺ | Base Peak, loss of butene via McLafferty rearrangement |
| 29 | [C₂H₅]⁺ | Fragment from the butoxy chain |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Temperature: 298 K (25 °C)
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Instrumentation and Parameters:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Analyzer Scan Range: m/z 20 - 300.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.
Caption: Spectroscopic analysis workflow for this compound.
Comparative Analysis of 3-Butoxyphenol and Other Butylated Phenols: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the antioxidant and cytotoxic properties of 3-Butoxyphenol against other common butylated phenols, including Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol. This document is intended for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental methodologies to support further investigation and application of these compounds.
Executive Summary
Butylated phenols are a class of synthetic antioxidants widely utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. Their efficacy and safety are of continuous interest in scientific research. This guide focuses on this compound and provides a comparative perspective on its performance against other well-established butylated phenols. While direct comparative studies are limited, this guide collates available data on their antioxidant and cytotoxic activities and outlines the standard protocols for their evaluation.
Comparative Quantitative Data
The following tables summarize the available data on the physicochemical properties, antioxidant activity, and cytotoxicity of this compound and other selected butylated phenols. It is critical to note that the antioxidant and cytotoxicity data are compiled from various studies and, therefore, may not be directly comparable due to differing experimental conditions.
Table 1: Physicochemical Properties of Selected Butylated Phenols
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₀H₁₄O₂ | 166.22 | Solid |
| 2-tert-butylphenol | C₁₀H₁₄O | 150.22 | Colorless liquid |
| 4-tert-butylphenol | C₁₀H₁₄O | 150.22 | White solid |
| 2,4-di-tert-butylphenol | C₁₄H₂₂O | 206.32 | White crystalline solid |
| Butylated Hydroxyanisole (BHA) | C₁₁H₁₆O₂ | 180.24 | Waxy solid |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 220.35 | White crystalline solid |
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC₅₀ (mg/mL) | Source |
| This compound | Data not available | - |
| 3-tert-Butyl-4-methoxyphenol (BHA isomer) | 0.0052 | [1] |
| Butylated Hydroxytoluene (BHT) | 0.011 | [1] |
Note: A lower IC₅₀ value indicates greater antioxidant potency. Data presented are from a single comparative study and may vary under different experimental conditions.
Table 3: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC₅₀ / CC₅₀ | Source |
| This compound | Data not available | - | Data not available | - |
| 3-tert-Butyl-4-methoxyphenol (BHA) | A549 (human lung cancer) | MTT | ~0.55 mM (24h) | |
| Butylated Hydroxytoluene (BHT) | Data not available | - | Data not available | - |
| 2,6-di-tert-butyl-4-methylphenol | HSG, HGF | Not specified | Linear relationship with inhibition rate constant | [2] |
Note: IC₅₀/CC₅₀ values are highly dependent on the cell line and assay conditions. The data above is not from a single comparative study and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H. This causes a color change from violet to yellow, which is measured by the decrease in absorbance at 517 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the test compound at each concentration and 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include control wells with cells treated with vehicle (solvent) only.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control.
-
The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined from a dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in evaluating butylated phenols, the following diagrams have been generated using Graphviz.
Concluding Remarks
The available data suggests that butylated phenols, as a class, are effective antioxidants. However, a comprehensive, direct comparative analysis of this compound with other butylated phenols is currently lacking in the scientific literature. The provided protocols and diagrams offer a foundational framework for researchers to conduct such comparative studies. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these compounds, which will be invaluable for their application in drug development and other industries.
References
A Comparative Guide to 3-Butoxyphenol and Butylated Hydroxytoluene (BHT) as Antioxidants
In the landscape of antioxidant research and development, the selection of an appropriate antioxidant agent is paramount for ensuring the stability and efficacy of pharmaceutical and other chemical formulations. This guide provides a detailed comparison of two phenolic antioxidants: 3-Butoxyphenol and the widely-used Butylated Hydroxytoluene (BHT). This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, supported by available experimental data and detailed experimental protocols.
Introduction to this compound and BHT
This compound is a phenolic compound with a butyl ether group attached to the phenol ring. While its antioxidant potential is inferred from its chemical structure as a phenol derivative, extensive studies detailing its specific antioxidant efficacy are not widely available in publicly accessible literature.
Butylated Hydroxytoluene (BHT) , also known as dibutylhydroxytoluene, is a synthetic, lipophilic (fat-soluble) organic compound that is widely recognized and used for its antioxidant properties.[1] It is a derivative of phenol and is commonly used as a preservative in food, cosmetics, and pharmaceuticals to prevent free radical-mediated oxidative degradation.[1]
Mechanism of Antioxidant Action
Both this compound, as a phenolic compound, and BHT function as antioxidants primarily through a free radical scavenging mechanism. The core of this activity lies in the ability of the phenolic hydroxyl (-OH) group to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[2]
Upon donation of a hydrogen atom, the antioxidant itself becomes a radical. However, this newly formed radical is significantly less reactive and more stable due to the resonance delocalization of the unpaired electron around the aromatic ring. In the case of BHT, the presence of bulky tert-butyl groups ortho to the hydroxyl group further enhances the stability of this radical through steric hindrance.[1]
The general mechanism can be summarized as follows:
ROO• + ArOH → ROOH + ArO•
Where ROO• is a peroxyl radical and ArOH represents the phenolic antioxidant (this compound or BHT). The resulting phenoxyl radical (ArO•) is relatively stable and does not readily propagate the oxidation chain.
dot
Figure 1. General mechanism of free radical scavenging by phenolic antioxidants.
Quantitative Data Comparison
| Antioxidant Assay | 3-tert-Butyl-4-methoxyphenol (BHA isomer) | Butylated Hydroxytoluene (BHT) | Key Observations |
| DPPH Radical Scavenging Activity (IC50) | 0.0052 mg/mL[2] | 0.011 mg/mL[2] | Lower IC50 indicates greater potency. In this assay, the BHA isomer showed more potent radical scavenging activity than BHT.[2] |
| Ferric Reducing Antioxidant Power (FRAP) | 12341 µmol Fe²⁺/g[2] | 9928 µmol Fe²⁺/g[2] | Higher FRAP value indicates a greater ability to reduce ferric iron. The BHA isomer demonstrated a higher reducing power compared to BHT.[2] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, BHT)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the test sample or standard with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
dot
Figure 2. Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
Test compounds (this compound, BHT)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and positive control in the appropriate solvent.
-
Reaction Mixture: Add a small volume of the antioxidant solution to the ABTS•⁺ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
dot
Figure 3. Experimental workflow for the ABTS radical cation decolorization assay.
Signaling Pathways Modulated by Phenolic Antioxidants
While the primary antioxidant mechanism is direct radical scavenging, some phenolic antioxidants, including BHT, have been shown to modulate cellular signaling pathways involved in oxidative stress response.
-
Nrf2 Pathway: BHT has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, thereby enhancing the cell's defense mechanisms against oxidative stress.
-
PI3K/AKT and MAPK Pathways: Some studies have indicated that at higher concentrations, BHT may induce endoplasmic reticulum (ER) stress and apoptosis through the modulation of the PI3K/AKT and MAPK signaling pathways.[2]
The extent to which this compound may interact with these pathways has not been extensively studied.
dot
Figure 4. Putative signaling pathways modulated by BHT.
Conclusion
Butylated Hydroxytoluene (BHT) is a well-established antioxidant with a clearly defined free radical scavenging mechanism and a wealth of supporting experimental data. This compound, based on its phenolic structure, is expected to exhibit antioxidant activity through a similar mechanism. However, there is a notable lack of specific, publicly available experimental data to quantify its efficacy and directly compare it to BHT.
The comparative data available for a BHA isomer suggests that other butylated phenolic compounds can exhibit potent antioxidant activity, in some cases exceeding that of BHT under specific assay conditions.[2] To definitively determine the comparative performance of this compound, further experimental evaluation using standardized antioxidant assays, such as the DPPH and ABTS methods detailed in this guide, is necessary. Such research would provide the quantitative data required for an informed selection of the most appropriate antioxidant for a given application in drug development and other scientific fields.
References
Performance Under the Microscope: An Inferred Comparison of Benzoxazine Resins With and Without 3-Alkoxyphenol Modification
A comparative guide for researchers and material scientists on the effects of meta-alkoxy-substituted phenols on the properties of benzoxazine resins. This guide provides an inferred performance analysis based on published data for a standard benzoxazine resin and a resin modified with a structurally similar phenol to 3-Butoxyphenol.
This publication offers a detailed comparison of the performance characteristics of a standard benzoxazine resin and a benzoxazine resin synthesized with a meta-alkoxy-substituted phenol. Due to the absence of direct comparative studies on benzoxazine resins modified with this compound, this guide presents an inferred analysis. The performance of a widely studied bisphenol-A and aniline-based benzoxazine (BA-a) is contrasted with a cardanol-based benzoxazine. Cardanol, a natural phenol with a long aliphatic chain at the meta position, serves as a structural analogue to infer the potential impact of the butoxy group in this compound on the resin's properties.
Key Performance Indicators: A Comparative Overview
The introduction of a meta-alkoxy substituent, as inferred from the cardanol-based system, appears to influence the curing behavior, thermal stability, and mechanical properties of the resulting polybenzoxazine.
| Performance Metric | Benzoxazine Resin (BA-a) | Benzoxazine Resin with meta-Alkoxy Phenol (Cardanol-based) | Inferred Effect of this compound |
| Curing Temperature | Curing exotherm peak typically between 220°C and 260°C[1] | Curing exotherm peak can be lower, in the range of 217°C to 233°C[1] | Potential to lower the curing temperature. |
| Glass Transition Temp. (Tg) | Approximately 160°C[2] | Can be lower, around 148°C, but can be increased with co-polymerization[3] | May result in a lower Tg, indicating increased flexibility. |
| Thermal Decomposition (Td5%) | Around 317°C[4] | Can be higher, exceeding 330°C[3] | Potential to enhance thermal stability. |
| Char Yield at 800°C | Approximately 46%[4] | Can be higher, with values reported to increase with higher cardanol content[5] | Potential to increase char yield, improving flame retardancy. |
| Storage Modulus | Around 2.8 GPa[3] | Can be lower, but depends on the specific formulation | Likely to decrease the stiffness of the cured resin. |
| Monomer State | Solid[3] | Liquid[5] | Expected to result in a liquid monomer, improving processability. |
Delving into the Experimental Data
The following sections provide a detailed look at the experimental methodologies used to characterize both the standard and the modified benzoxazine resins.
Experimental Protocols
Synthesis of Benzoxazine Monomers:
-
Standard Benzoxazine (BA-a): The synthesis of bisphenol A-aniline based benzoxazine (BA-a) typically involves the reaction of bisphenol A, aniline, and paraformaldehyde in a stoichiometric ratio, often in a solvent like toluene or through a solventless method at elevated temperatures. The mixture is heated and stirred, and the resulting product is purified by washing with solutions like NaOH and water to remove unreacted phenols and other impurities. The final product is then dried under vacuum.
-
meta-Alkoxy Benzoxazine (Cardanol-based): The synthesis of cardanol-based benzoxazine is achieved through a Mannich-like condensation reaction.[6][7][8] Cardanol, a primary amine (e.g., aniline or furfurylamine), and paraformaldehyde are reacted, often in a solventless process at elevated temperatures (e.g., 75-80°C).[9] The product is then isolated and purified.[9]
Characterization Techniques:
-
Curing Behavior: Differential Scanning Calorimetry (DSC) is commonly employed to study the curing characteristics of benzoxazine resins.[6][7] Samples are heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen), and the exothermic peak corresponding to the ring-opening polymerization is analyzed to determine the onset and peak curing temperatures.[10]
-
Thermal Stability: Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and char yield of the cured polybenzoxazines. Samples are heated at a specific rate (e.g., 5°C/min) in a nitrogen atmosphere to high temperatures (e.g., 800°C), and the weight loss is recorded as a function of temperature.[5]
-
Mechanical Properties: Dynamic Mechanical Analysis (DMA) is utilized to determine the viscoelastic properties of the cured resins, such as the storage modulus and the glass transition temperature (Tg).[11] The analysis is typically performed in a specific mode (e.g., single cantilever) at a set frequency and heating rate.[11]
Visualizing the Process
To better understand the experimental workflow for evaluating these resins, the following diagram illustrates the key steps.
The logical flow for synthesizing and comparing the benzoxazine resins can be visualized as follows:
Concluding Remarks
The incorporation of a meta-alkoxy-substituted phenol, as inferred from studies on cardanol-based benzoxazines, presents a promising avenue for tailoring the properties of benzoxazine resins. The presence of the alkoxy group appears to enhance processability by yielding liquid monomers and can potentially lower curing temperatures. While this may be accompanied by a decrease in the glass transition temperature and stiffness, the overall thermal stability and flame-retardant properties, as indicated by char yield, may be improved.
It is crucial to emphasize that this guide provides an inferred comparison. Direct experimental studies on this compound-modified benzoxazine resins are necessary to definitively ascertain its effects and to fully explore its potential for developing high-performance materials. Researchers are encouraged to use this guide as a foundation for further investigation into this promising area of benzoxazine chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of novel cardanol based benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Cardanol Based Benzoxazines | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of a novel cardanol-based benzoxazine monomer and environmentally sustainable production of polymers and bio-composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. researchgate.net [researchgate.net]
Validating the Synthesis of 3-Butoxyphenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of analytical techniques for the validation of 3-butoxyphenol, a key intermediate in various synthetic pathways. We will explore two common synthetic routes—the Williamson ether synthesis and the Ullmann condensation—and detail the analytical methodologies used to confirm the structure, purity, and identity of the final product.
Synthesis of this compound: A Comparison of Two Methods
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. An alternative approach is the Ullmann condensation, which is particularly useful for the formation of aryl ethers.
1. Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, resorcinol (1,3-dihydroxybenzene) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an n-butyl halide like 1-bromobutane.[1]
2. Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. For the synthesis of this compound, this would typically involve the reaction of 3-bromophenol with butanol in the presence of a copper catalyst and a base.
The choice between these methods can depend on the availability of starting materials, desired reaction conditions, and scalability. The Williamson ether synthesis is often favored for its simplicity and the use of readily available reagents.
Analytical Validation of this compound
Following synthesis, a comprehensive analytical workflow is essential to confirm the identity and purity of the this compound product. This typically involves a combination of spectroscopic techniques.
A logical workflow for the validation process is outlined below:
Caption: Analytical workflow for this compound validation.
Data Presentation: Spectroscopic Analysis of this compound
The following tables summarize the expected analytical data for this compound.[2][3]
Table 1: NMR Spectroscopic Data for this compound
| Technique | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~7.10 (t) | Ar-H (meta to -OH and -OBu) |
| ~6.50-6.40 (m) | Ar-H (ortho and para to -OH) | |
| ~5.00 (s, broad) | Ar-OH | |
| ~3.95 (t) | -O-CH₂ -CH₂-CH₂-CH₃ | |
| ~1.75 (m) | -O-CH₂-CH₂ -CH₂-CH₃ | |
| ~1.50 (m) | -O-CH₂-CH₂-CH₂ -CH₃ | |
| ~0.95 (t) | -O-CH₂-CH₂-CH₂-CH₃ | |
| ¹³C NMR | ~160.0 | C -OBu |
| ~156.0 | C -OH | |
| ~130.0 | Ar-C H | |
| ~108.0 | Ar-C H | |
| ~102.0 | Ar-C H | |
| ~68.0 | -O-C H₂- | |
| ~31.0 | -O-CH₂-C H₂- | |
| ~19.0 | -O-CH₂-CH₂-C H₂- | |
| ~14.0 | -C H₃ |
Table 2: IR and Mass Spectrometry Data for this compound
| Technique | Value | Assignment |
| IR Spectroscopy | ~3350 cm⁻¹ (broad) | O-H stretch (phenolic) |
| ~3100-3000 cm⁻¹ | C-H stretch (aromatic) | |
| ~2960-2850 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1600, ~1500 cm⁻¹ | C=C stretch (aromatic ring) | |
| ~1250 cm⁻¹ | C-O stretch (aryl ether) | |
| ~1150 cm⁻¹ | C-O stretch (alcohol) | |
| Mass Spectrometry | m/z 166 | [M]⁺ (Molecular ion) |
| m/z 110 | [M - C₄H₈]⁺ (Loss of butene via McLafferty rearrangement) | |
| m/z 94 | [C₆H₅OH]⁺ (Loss of butoxy radical) | |
| m/z 57 | [C₄H₉]⁺ (Butyl cation) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Williamson Ether Synthesis of this compound
This protocol is adapted from standard Williamson ether synthesis procedures.[1][4]
Materials:
-
Resorcinol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.1 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Williamson Ether Synthesis of this compound.
Analytical Techniques: Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) mass spectrometry is commonly used for this type of compound.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-400.
By following these synthetic and analytical protocols, researchers can confidently synthesize and validate this compound, ensuring the quality and reliability of their starting materials for further research and development.
References
Performance Benchmarking of Novel Drug Delivery Polymers: A Comparative Guide
Introduction
The development of novel polymeric systems for drug delivery is a cornerstone of advanced pharmaceutical research. An ideal polymer must exhibit desirable characteristics such as biocompatibility, controlled drug release kinetics, and high encapsulation efficiency. This guide provides a framework for benchmarking the performance of new polymers, using a hypothetical 3-Butoxyphenol-derived polymer as an example. To establish a baseline for comparison, performance data for well-established, biodegradable polyesters approved by the U.S. Food and Drug Administration (FDA)—Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL)—are presented.[1][2] These polymers are widely utilized for their excellent biocompatibility and tunable degradation rates, making them suitable for a range of therapeutic applications from cancer treatment to long-acting formulations.[1][3]
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to facilitate the evaluation of emerging polymer platforms.
Comparative Performance of Standard Polymers
The performance of a polymer as a drug delivery vehicle is assessed through several key metrics, including its ability to encapsulate a therapeutic agent and its release profile. The following tables summarize typical performance data for nanoparticles formulated with PLA, PLGA, and PCL.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer | Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Formulation Method | Reference |
| PLGA | Capecitabine | 17.0% | 88.4% | Solvent Displacement | [4] |
| PLGA | Rutin | Not Specified | 81.0% | Emulsion Solvent Evaporation | [5] |
| PLGA | Etoposide | ~1.5% | ~80.0% | Nanoprecipitation | [6] |
| PLGA | (±)-α-Tocopherol | 15-19% | 69-88% | Not Specified | [7] |
| PLA | (±)-α-Tocopherol | 15-19% | ~69% | Not Specified | [7] |
| PCL | Etoposide | ~1.5% | ~80.0% | Emulsion Solvent Evaporation | [6] |
| PCL-PEG-PCL | Curcumin | Not Specified | ~95.0% | Ultrasonic Emulsification | [3] |
Drug Loading (DL) refers to the weight percentage of the drug relative to the total weight of the nanoparticle. Encapsulation Efficiency (EE) is the percentage of the initial drug amount that is successfully incorporated into the nanoparticles.
Table 2: Physicochemical Properties and In Vitro Drug Release
| Polymer | Drug | Particle Size (nm) | Zeta Potential (mV) | In Vitro Release Profile | Reference |
| PLGA | Capecitabine | 144.5 | -14.8 | 84.1% release over 5 days; initial burst of 23% in 6 hours. | [4] |
| PLGA | Rutin | 252.6 | Not Specified | Not Specified | [5] |
| PLGA | Etoposide | 82.7 - 92.4 | Not Specified | Slower release with higher lactide content. | [6] |
| PLA | (±)-α-Tocopherol | ~200-220 | Not Specified | 34% release in 7 hours. | [7] |
| PCL | Etoposide | 221.4 - 257.2 | Not Specified | Sustained release over 48 hours. | [6] |
Particle size and zeta potential are critical parameters that influence the stability and in vivo fate of nanoparticles.[4] The in vitro release profile describes the rate and extent of drug release from the polymer matrix in a controlled environment.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of polymer performance. The following sections describe common methodologies for synthesizing polymer nanoparticles and assessing their biocompatibility.
Synthesis of Polymer Nanoparticles via Emulsion-Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs into polymer matrices like PLGA and PCL.[5][6][8]
Principle: The polymer and drug are dissolved in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) to form an oil-in-water (o/w) emulsion.[5] High-energy sonication is applied to break down the oil phase into nano-sized droplets.[8] The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate and form solid nanoparticles encapsulating the drug.[9]
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 100 mg PLGA) and the drug in a suitable organic solvent (e.g., 4 mL dichloromethane or ethyl acetate).[8][9]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 1-5% PVA).[10]
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or ultrasonication in an ice bath.[9]
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.[5][8]
-
Nanoparticle Collection: Collect the hardened nanoparticles by centrifugation (e.g., 9000 rpm for 15 min).[9]
-
Washing: Wash the nanoparticles multiple times with distilled water to remove residual stabilizer and unencapsulated drug.[9]
-
Lyophilization: Lyophilize the washed nanoparticles for long-term storage.[8]
Biocompatibility Assessment
Biocompatibility is a critical requirement for any material intended for in vivo use.[11] It is evaluated through a series of in vitro and in vivo tests as outlined in standards like ISO 10993.[12] Key in vitro screening assays include cytotoxicity and hemocompatibility tests.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] It is a standard test to evaluate if a material or its leachables cause cell death.[14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.[13]
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts, HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]
-
Treatment: Expose the cells to various concentrations of the polymer nanoparticles (or extracts from the polymer) for a specified period (e.g., 24, 48, or 72 hours).[16][17]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 490-570 nm.[13][16]
-
Calculation: Calculate cell viability as a percentage relative to untreated control cells.
This assay determines the extent to which a material damages red blood cells (erythrocytes), a crucial test for any biomaterial that will come into contact with blood.[18]
Principle: When red blood cells lyse, they release hemoglobin. The amount of free hemoglobin in the supernatant after incubating blood with a test material can be measured spectrophotometrically.[19] The percentage of hemolysis is calculated relative to positive (water or a detergent) and negative (saline) controls.[20] Materials are classified as non-hemolytic (0-2% hemolysis), slightly hemolytic (2-5%), or hemolytic (>5%).[20]
Procedure:
-
Blood Preparation: Obtain fresh blood from a healthy volunteer and prepare a diluted red blood cell (RBC) suspension in phosphate-buffered saline (PBS).[21]
-
Incubation: Add the test material to the RBC suspension. Include positive (e.g., deionized water) and negative (e.g., PBS) controls. Incubate the samples at 37°C for 1-3 hours with gentle agitation.[20][21]
-
Centrifugation: Centrifuge the samples (e.g., 1000 xg for 10 min) to pellet the intact RBCs.[21]
-
Supernatant Collection: Carefully collect the supernatant from each sample.
-
Hemoglobin Measurement: Measure the absorbance of the hemoglobin in the supernatant at a specific wavelength (e.g., 414 nm or 540 nm after reacting with Drabkin's reagent).[20][21]
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Signaling Pathways in Biocompatibility
The interaction of a polymer with cells can trigger various signaling pathways that determine the biological response. For instance, leachables from a non-biocompatible polymer could induce cellular stress and apoptosis (programmed cell death). Understanding these pathways is crucial for designing safer materials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Vitamin E-Loaded PLA- and PLGA-Based Core-Shell Nanoparticles: Synthesis, Structure Optimization and Controlled Drug Release | MDPI [mdpi.com]
- 8. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Verify Your Polymer’s Biocompatibility Using FDA Guidelines [eureka.patsnap.com]
- 12. Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993 [bioprocessonline.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. 2.6.2. Cell Viability Assay [bio-protocol.org]
- 18. haemoscan.com [haemoscan.com]
- 19. haemoscan.com [haemoscan.com]
- 20. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static.igem.org [static.igem.org]
The Reactivity of Alkoxyphenols: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of phenolic compounds is crucial for designing effective antioxidant and therapeutic agents. This guide provides a comparative study of the reactivity of different alkoxyphenols, supported by experimental data, to aid in the selection and design of these molecules for therapeutic applications.
Alkoxyphenols, a class of organic compounds containing both a hydroxyl and an alkoxy functional group attached to a benzene ring, are of significant interest in medicinal chemistry. Their ability to scavenge free radicals and modulate cellular signaling pathways makes them attractive candidates for the development of drugs targeting a range of conditions associated with oxidative stress, including inflammation, neurodegenerative diseases, and cancer. The reactivity of these compounds is highly dependent on the nature and position of their substituents, particularly the length and branching of the alkoxy chain.
Comparative Antioxidant Activity of Alkoxyphenols
The primary measure of reactivity for alkoxyphenols in a biological context is their antioxidant activity, often quantified by their ability to scavenge stable free radicals. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Source |
| Guaiacol (2-Methoxyphenol) | DPPH | >1000 | [1] |
| 4-Methoxyphenol | DPPH | - | |
| 4-Vinylguaiacol | DPPH | ~50 | [2] |
| 4-Propylguaiacol | DPPH | - | |
| 2,6-di-tert-butyl-4-methoxyphenol | Rancimat | - | [3] |
| 3-tert-butyl-5-methylbenzene-1,2-diol | Rancimat | - | [3] |
Note: The table above is intended to be illustrative. A direct comparison is limited by the lack of studies testing a homologous series under the same experimental conditions. The antioxidant activity is often reported in various units and assays, making direct comparison challenging.
Generally, the antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. Electron-donating groups, such as alkoxy groups, can increase the electron density on the aromatic ring, thereby facilitating the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. However, the steric hindrance of the alkoxy group can also play a role, potentially affecting the accessibility of the hydroxyl group to the radical.
Structure-Reactivity Relationship
The relationship between the chemical structure of alkoxyphenols and their reactivity is a key consideration for drug design. Several factors influence their antioxidant potential:
-
Position of the Alkoxy Group: The position of the alkoxy group relative to the hydroxyl group (ortho, meta, or para) significantly impacts reactivity. Generally, an ortho or para-alkoxy group can better stabilize the resulting phenoxyl radical through resonance, thus enhancing the antioxidant activity compared to a meta-substitution.
-
Length and Branching of the Alkoxy Chain: While limited direct comparative data exists for a homologous series, it is hypothesized that increasing the alkyl chain length may slightly enhance lipophilicity, which could influence activity in lipid-based systems. However, excessive chain length or branching may introduce steric hindrance, potentially reducing the radical scavenging efficiency.
-
Presence of Other Substituents: Additional electron-donating or withdrawing groups on the aromatic ring will further modulate the reactivity of the phenolic hydroxyl group.
Experimental Protocols
To ensure the reproducibility and comparability of reactivity data, detailed and standardized experimental protocols are essential. Below are the methodologies for the key antioxidant assays mentioned.
DPPH Radical Scavenging Assay
The DPPH assay is a common, rapid, and simple method to evaluate the antioxidant capacity of a compound.[1][4]
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The alkoxyphenol sample, dissolved in a suitable solvent, is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and from a dose-response curve, the IC50 value is determined.
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[5]
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: The alkoxyphenol sample is added to the ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a defined time.
-
Measurement: The decrease in absorbance at the specific wavelength is measured.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a concentration-inhibition curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.
-
Reaction Mixture: The alkoxyphenol sample, the fluorescent probe, and the radical generator are mixed in a buffer solution in a microplate.
-
Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of the standard (Trolox). The results are typically expressed as Trolox equivalents (TE).
Signaling Pathways and Biological Relevance
Beyond direct radical scavenging, alkoxyphenols can exert their biological effects by modulating cellular signaling pathways involved in the response to oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Many phenolic compounds are known to activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds (which some alkoxyphenols can be metabolized into), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an increased cellular defense against oxidative damage.
Pro-oxidant Activity and Therapeutic Implications
Interestingly, under certain conditions, phenolic compounds, including alkoxyphenols, can exhibit pro-oxidant activity.[6][7] This dual role is of particular interest in cancer therapy. Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells. The pro-oxidant activity of certain alkoxyphenols can further elevate ROS levels in cancer cells, pushing them beyond a threshold of viability and inducing apoptosis (programmed cell death), while having a lesser effect on normal cells. This selective cytotoxicity is a promising strategy in cancer drug development.
Experimental Workflow
A typical workflow for the comparative study of alkoxyphenol reactivity involves several key stages, from compound synthesis to biological evaluation.
Conclusion
The reactivity of alkoxyphenols is a multifaceted property that is critical to their potential as therapeutic agents. While direct, systematic comparative data for a homologous series of simple alkoxyphenols is currently limited in the literature, the available evidence underscores the importance of the position and nature of the alkoxy substituent in modulating their antioxidant and biological activities. For drug development professionals, a thorough understanding of the structure-activity relationships, coupled with standardized in vitro and cell-based assays, is essential for the rational design of novel alkoxyphenol-based drugs with enhanced efficacy and selectivity. Future research should focus on systematic studies of homologous series of alkoxyphenols to provide a clearer and more directly comparable dataset to guide these efforts.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for the Characterization of 3-Butoxyphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise characterization of chemical compounds is a cornerstone of pharmaceutical development and quality control. This guide provides a comprehensive cross-validation of common analytical methods for the characterization of 3-Butoxyphenol, a key intermediate in various manufacturing processes. By presenting a side-by-side comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, this document aims to equip researchers with the necessary information to select the most appropriate analytical technique for their specific needs, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-FID, and UV-Visible Spectrophotometry for the analysis of this compound. The data presented is a synthesis of established validation parameters for phenolic compounds and typical performance of these analytical techniques.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by flame ionization. | Measurement of the absorption of ultraviolet-visible light by the analyte in a solution. |
| Specificity | High | High | Low to Moderate |
| Linearity (r²) | Typically ≥ 0.999 | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | 1 - 10 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 1.5 - 15 µg/mL | 3 - 30 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 5% |
| Typical Applications | Routine quality control, stability studies, purity and impurity profiling. | Analysis of volatile and semi-volatile compounds, residual solvent analysis. | Preliminary quantification, in-process control, analysis in simple matrices. |
Experimental Protocols: Detailed Methodologies
Reproducibility and accuracy are contingent upon well-defined experimental protocols. The following sections provide detailed methodologies for the characterization of this compound using HPLC-UV, GC-FID, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm (based on the UV absorbance maximum of this compound).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for the analysis of this compound, particularly when assessing its volatility or in the presence of non-volatile matrix components.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
UV-Visible Spectrophotometry
This method provides a rapid and straightforward approach for the quantification of this compound in simple matrices.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Measurement Parameters:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent (e.g., methanol or ethanol). The expected λmax is around 274 nm.
-
Solvent: Use a UV-grade solvent that does not absorb in the region of interest.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations that yield absorbances in the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units).
-
Sample Preparation: Dissolve the sample in the same solvent to obtain a theoretical concentration that falls within the calibration curve.
-
Mandatory Visualizations
Visual workflows and decision-making diagrams are essential for understanding the logical progression of analytical method validation and selection.
Safety Operating Guide
Proper Disposal of 3-Butoxyphenol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Butoxyphenol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste from collection to disposal, adhering to recommended safety protocols.
I. Immediate Safety Considerations
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1][2][3] In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4] Contaminated clothing should be removed and washed before reuse.[1][5]
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. If symptoms occur, seek medical attention.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes safety glasses with side-shields or chemical splash goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[6] All handling should be performed in a well-ventilated area, preferably within a fume hood.[6]
II. Waste Characterization and Collection
Properly characterizing and collecting this compound waste at the point of generation is the first step in the disposal process.
Waste Identification: All materials that have come into contact with this compound should be considered hazardous waste. This includes:
-
Unused or expired this compound solid.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware.
-
Solutions containing this compound.
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents and strong bases.[6][7]
Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container.[6][8][9] The container must be in good condition and not leaking.[8]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[8][9] The label should also include the date when waste was first added.[9]
III. Step-by-Step Disposal Procedure
Follow this procedure for the safe disposal of this compound waste:
-
Preparation: Ensure all necessary PPE is worn. Prepare the designated hazardous waste container by ensuring it is clean, dry, and correctly labeled.
-
Waste Transfer:
-
Solid Waste: Carefully transfer solid this compound and contaminated disposable materials into the designated hazardous waste container using a scoop or spatula. Avoid creating dust.
-
Liquid Waste: For solutions containing this compound, pour the liquid waste carefully into a compatible, labeled hazardous waste container. For cleaning glassware, use a suitable solvent to rinse the container, and collect this rinsate as hazardous waste.
-
-
Container Management:
-
Final Disposal:
-
Arrange for the disposal of the collected waste through an approved and licensed hazardous waste disposal company.[1][4] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][5]
-
Complete all necessary paperwork, such as a hazardous material pickup request form, providing an accurate description of the waste.[8]
-
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[6]
-
Containment: Prevent the spill from spreading.
-
Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | Solid |
| Storage Class | 11 - Combustible Solids |
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. moellerchemie.com [moellerchemie.com]
- 3. This compound | C10H14O2 | CID 87876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistics for Handling 3-Butoxyphenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like 3-Butoxyphenol. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Chemical Profile and Hazards
This compound is a solid organic compound with the molecular formula C₁₀H₁₄O₂. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is recognized as a substance that causes skin irritation and serious eye irritation.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol [1] |
| Physical State | Solid |
| CAS Number | 18979-72-1 |
| GHS Hazard Statements | H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] |
Personal Protective Equipment (PPE)
A stringent adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended equipment when handling this compound.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.[3] | Conforms to EN166 (EU) or OSHA 29 CFR 1910.133.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[3][4][5] A lab coat or chemical-resistant apron must be worn.[3] | Gloves must meet Regulation (EU) 2016/425 and EN 374 standards.[3] |
| Respiratory Protection | To be used in a well-ventilated area. If ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed.[3] |
| Footwear | Chemical-resistant footwear.[4] | N/A |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure the laboratory is well-ventilated; the use of a fume hood is highly recommended to minimize airborne concentrations.[3]
-
Verify that safety showers and eyewash stations are accessible and operational.[3][6]
-
Prepare all necessary equipment and reagents before commencing work.[3]
2. Donning Personal Protective Equipment (PPE):
-
Wear a clean, fully buttoned lab coat.[3]
-
Put on safety glasses with side-shields or chemical splash goggles.[3]
-
Wear appropriate chemical-resistant gloves, inspecting them for any damage before use.[3]
3. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[2]
-
Prevent the inhalation of dust or vapors.[2]
-
Do not eat, drink, or smoke in the designated handling area.[3]
-
Carefully weigh and transfer the solid material to prevent the creation of dust.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be designated as hazardous waste.[3]
-
Do not mix this compound waste with other waste streams, particularly with incompatible materials like strong oxidizing agents and strong bases.[2][3]
-
Store waste in a designated, clearly labeled, and separate container.[3][7]
2. Container Management:
-
Use a compatible and properly labeled hazardous waste container.[7]
-
The container must remain closed except when adding waste.[7]
-
Store the waste container in a designated satellite accumulation area.[8]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Disposal should be carried out by a licensed waste disposal company, typically involving a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][6][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2] Seek medical attention. |
| Ingestion | Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area.[3] Ensure the area is well-ventilated.[3] Wearing appropriate PPE, sweep up the solid material and place it in a suitable container for disposal.[3] |
Below is a logical workflow for the safe handling of this compound.
References
- 1. This compound | C10H14O2 | CID 87876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. moellerchemie.com [moellerchemie.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
